B1575691 The K4 peptide

The K4 peptide

Cat. No.: B1575691
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Description

Historical Context and Emergence of K4 Peptide Design in Biomedical Research

The design of peptides for biomedical applications has been a significant area of research, driven by the need for novel therapeutic agents. The development of synthetic combinatorial libraries and computational tools, such as the Antimicrobial Peptide Database (APD), has enabled the rational design of peptides with specific desired characteristics. scrol.net This approach allows researchers to create peptides that are short, cationic, and possess a significant percentage of hydrophobic residues, all hallmarks of naturally occurring antimicrobial peptides (AMPs). scrol.net The emergence of de novo peptide design has paved the way for the creation of numerous synthetic peptides, including those designated as K4, tailored for specific biological activities. scrol.nettransresurology.comtransresurology.com

Diverse Manifestations and Research Foci of Compounds Designated "K4 Peptide"

The term "K4 peptide" is not a singular entity but rather a descriptor for various peptides that share the "K4" nomenclature, often indicating a specific characteristic such as the presence of four lysine (B10760008) residues or its position within a larger protein.

De Novo Designed Antimicrobial Peptides

A prominent example of a de novo designed K4 peptide is the 14-amino-acid sequence KKKKPLFGLFFGLF. transresurology.comnih.gov This peptide was intentionally designed using the Antimicrobial Peptide Database to exhibit antibacterial properties. scrol.netnih.gov It features a distinct structure with two domains linked by a proline residue: a highly cationic N-terminal domain composed of four lysine (K) residues and a hydrophobic C-terminal domain. nih.gov Research has shown that this K4 peptide demonstrates potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including pathogenic strains like Staphylococcus aureus and various Vibrio species. scrol.netnih.gov Its mechanism of action is believed to involve the lysis of bacterial cells, as confirmed by scanning electron microscopy. nih.gov Studies have also indicated that at its effective bacteriolytic concentrations, this K4 peptide is non-toxic to mammalian cells, such as rabbit erythrocytes and Chinese hamster ovary (CHO-K1) cells. scrol.netnih.gov Further investigations have explored its behavior in different environments, noting its self-assembly in water and its detergent-like mechanism of action in destabilizing bacterial membranes. researchgate.net

Table 1: Antimicrobial Activity of de novo Designed K4 Peptide (KKKKPLFGLFFGLF)

Bacterial Strain Type Minimum Inhibitory Concentration (MIC) (µg/ml) Reference
Bacillus megaterium Gram-positive 5-10 scrol.net
Staphylococcus aureus Gram-positive 10-20 scrol.net
Listeria monocytogenes Gram-positive 20-40 scrol.net
Enterococcus faecalis Gram-positive 20-40 scrol.net
Escherichia coli Gram-negative 5-10 scrol.net
Salmonella typhimurium Gram-negative 40-80 scrol.net
Pseudomonas aeruginosa Gram-negative 40-80 scrol.net
Klebsiella pneumoniae Gram-negative 40-80 scrol.net
Vibrio harveyi Gram-negative 40-80 scrol.net
Vibrio alginolyticus Gram-negative 40-80 scrol.net
Vibrio aestuarianus Gram-negative 40-80 scrol.net
Vibrio splendidus Gram-negative 40-80 scrol.net
Brucella melitensis Gram-negative 25 transresurology.com

Peptide Domains within Larger Proteins (e.g., Histones)

In the context of chromatin biology, "K4" refers to the fourth lysine residue on the N-terminal tail of histone H3 (H3K4). biorxiv.orgnih.gov This specific residue is a critical site for post-translational modifications, particularly methylation, which plays a central role in regulating chromatin structure and gene expression. biorxiv.orgnih.gov The methylation state of H3K4 is recognized by specific protein "reader" domains, such as the Plant Homeodomain (PHD) finger. biorxiv.org For instance, the PHD1 domain of the histone demethylase KDM5A interacts with the N-terminal residues of the H3 peptide, with residues A1, R2, and K4 being key determinants for binding. biorxiv.org The interaction between the K4 side chain and the PHD1 domain involves both charge-charge interactions and hydrogen bonds. biorxiv.org The methylation of H3K4, particularly di- and tri-methylation, is generally associated with actively transcribed genes. nih.gov

Synthetic Peptide Analogues and Conjugates

The "K4" designation is also found in the development of synthetic peptide analogues and conjugates for various biomedical applications.

Coiled-Coil Peptides for Drug Delivery: In the field of drug delivery, a peptide designated as K4, often as part of a complementary pair with a peptide named E4, is used to mediate the fusion of liposomes with cells. acs.org These peptides form coiled-coil structures, with the K4 peptide facilitating the formation of lipid protrusions by inserting into the cell membrane. acs.org This system has been explored for targeted drug delivery to cancer cells. acs.org

Fluorescent Imaging Agents: A peptide known as Tsp1a-K4 has been modified with various fluorophores (e.g., IR800, Janelia669) to create fluorescent tracers for nerve identification during surgery. biorxiv.org In this context, "K4" indicates the fourth residue of the Tsp1a peptide, which is a lysine that serves as the conjugation site for the fluorescent dye. biorxiv.org

Enzyme Inhibitors: In the development of Src tyrosine kinase inhibitors, a peptide with the sequence Ac-CIYKYY was used as a template. nih.gov In this peptide, K4 refers to the lysine at the fourth position. nih.gov Modifications to this peptide, including creating conformationally constrained analogues by linking the side chains of other residues to K4, have been shown to significantly increase its inhibitory potency. nih.gov

Anticancer Peptide Conjugates: Folic acid has been conjugated to anticancer peptides to enhance their selective delivery to cancer cells that overexpress the folate receptor. unife.it In one such study, the kinetic analysis involved constants designated as K3 and K4, which represent binding equilibria of the conjugate at the active site of the target enzyme, human thymidylate synthase. unife.it

Theoretical Underpinnings of Peptide Functionality Relevant to K4 Peptides

The functionality of K4 peptides, particularly the de novo designed antimicrobial versions, is rooted in fundamental principles of peptide science.

Amphipathicity: A key characteristic of many antimicrobial peptides is their amphipathic nature, meaning they have distinct hydrophobic and hydrophilic regions. frontiersin.org In the case of the KKKKPLFGLFFGLF K4 peptide, the N-terminal lysine-rich domain is hydrophilic and cationic, while the C-terminal domain is hydrophobic. nih.gov This amphipathicity is crucial for the peptide's interaction with and disruption of bacterial cell membranes. mdpi.com The arrangement of hydrophobic and cationic residues allows the peptide to selectively target and insert into the negatively charged bacterial membranes over the neutral membranes of mammalian cells. mdpi.com

Cationicity and Electrostatic Interactions: The net positive charge of cationic peptides, conferred by residues like lysine, is a primary driver of their initial interaction with the negatively charged components of bacterial cell walls, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.com This electrostatic attraction concentrates the peptides at the bacterial surface, facilitating their subsequent membrane-disruptive activities. researchgate.net

Secondary Structure: The ability of a peptide to adopt a specific secondary structure, often an α-helix, upon interacting with a membrane is critical for its function. scrol.netnih.gov For the KKKKPLFGLFFGLF K4 peptide, the C-terminal domain is predicted to form a hydrophobic α-helix. nih.gov This helical conformation allows the peptide to span or disrupt the lipid bilayer, leading to membrane permeabilization and cell death. researchgate.net

Hydrophobicity: The hydrophobic residues of the peptide play a crucial role in its insertion into and destabilization of the lipid bilayer of the bacterial membrane. transresurology.comtransresurology.com The degree of hydrophobicity must be balanced, as excessive hydrophobicity can lead to non-specific toxicity towards host cells.

Properties

bioactivity

Antibacterial

sequence

KKKKPLFGLFFGLF

Origin of Product

United States

Research on De Novo Designed Antimicrobial Peptide K4 E.g., Kkkkplfglffglf

Rational Design Principles and Sequence Features of K4 Peptide

The design of the K4 peptide was a deliberate process, guided by established principles of antimicrobial peptide structure and function. nih.govfrontiersin.org This rational design approach aimed to create a molecule with potent antimicrobial properties by incorporating specific amino acid features known to be crucial for activity. frontiersin.orgthe-scientist.com The peptide is structured with two distinct domains connected by a single proline residue. nih.gov

Role of Cationicity in Membrane Interaction

A key feature of this compound is its strong positive charge, a characteristic common to many antimicrobial peptides. transresurology.comresearchgate.net This is achieved through the incorporation of four lysine (B10760008) (K) residues at the N-terminal end of the peptide, giving it a net positive charge of +4. researchgate.netscrol.net This high cationicity is fundamental to its mechanism of action, as it facilitates the initial electrostatic attraction and binding to the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. researchgate.netfrontiersin.orgnih.gov This interaction with the anionic lipids of the bacterial membrane is a critical first step in its antimicrobial activity. researchgate.net The strategic placement of these positively charged lysine residues at one end of the peptide is a deliberate design choice to enhance membrane interactions. nih.govnjit.edu

Amphipathicity and Alpha-Helical Propensity

This compound is designed to be amphipathic, meaning it has distinct hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. researchgate.net The N-terminal domain with its four lysine residues constitutes the hydrophilic, cationic region, while the C-terminal portion (PLFGLFFGLF) forms the hydrophobic domain. researchgate.netnih.gov This segregation of polar and nonpolar residues allows the peptide to adopt an amphipathic alpha-helical structure, particularly when interacting with a membrane environment. nih.govfrontiersin.org While unstructured in aqueous solutions, the peptide is predicted to fold into an alpha-helix within the hydrophobic core of the bacterial membrane. nih.govnih.govresearchgate.net This amphipathic helical conformation is a common structural motif among many AMPs and is crucial for their ability to disrupt microbial membranes. nih.gov

Hydrophobic and Proline Residue Contributions to Structure and Function

The hydrophobic character of this compound is conferred by a high content of hydrophobic amino acids, including leucine (B10760876) (L) and phenylalanine (F), which make up 50% of the 14-residue sequence. researchgate.nettransresurology.com These residues are critical for the peptide's ability to penetrate and destabilize the lipid bilayer of bacterial membranes. frontiersin.org The hydrophobic face of the peptide interacts with the fatty acyl chains within the membrane core. proteinstructures.comfrontiersin.org

Molecular Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound is primarily attributed to its interaction with and subsequent disruption of the bacterial cell membrane. researchgate.netnih.gov This membrane-centric mechanism is a hallmark of many cationic antimicrobial peptides. researchgate.net

Bacterial Membrane Interaction and Permeabilization Mechanisms

The initial interaction between this compound and a bacterium is driven by the electrostatic attraction between the positively charged lysine residues of the peptide and the negatively charged surface of the bacterial membrane. researchgate.netresearchgate.net Following this initial binding, the hydrophobic portion of the peptide inserts into the lipid bilayer. frontiersin.org This process is thought to follow a "detergent-like" mechanism, where the peptide destabilizes the membrane organization, leading to the formation of mixed lipid-peptide micelles or aggregated vesicles. researchgate.netresearchgate.net This action disrupts the membrane's barrier function, causing permeabilization. researchgate.netresearchgate.net Interestingly, studies have shown that K4 can cause this destabilization without necessarily forming discrete pores, as evidenced by the absence of calcein (B42510) leakage from liposomes in some experiments. researchgate.netresearchgate.net

Cell Surface Alterations and Lysis Induction

The interaction of this compound with bacteria leads to significant and visible damage to the cell surface. nih.gov Scanning electron microscopy studies on Escherichia coli treated with K4 have revealed marked changes, including the appearance of a thick coating on the bacterial surface, in contrast to the smooth surface of untreated cells. scrol.net Furthermore, the presence of numerous cellular fragments and spherical elements, likely microsomes, indicates that the peptide induces cell lysis, the breakdown of the cell. nih.govscrol.net This membrane disruption leads to the leakage of intracellular contents and ultimately, cell death. scrol.netplos.org

Data Tables

Table 1: Physicochemical Properties of K4 Peptide

PropertyValueSource
Sequence KKKKPLFGLFFGLF researchgate.netnih.gov
Number of Residues 14 researchgate.net
Net Positive Charge +4 researchgate.netscrol.net
Hydrophobicity (%) 50% transresurology.com
Hydrophobicity (in silico) 0.644 transresurology.com

Table 2: Amino Acid Composition of K4 Peptide

Amino Acid3-Letter Code1-Letter CodeCount
Lysine LysK4
Proline ProP1
Leucine LeuL3
Glycine GlyG2
Phenylalanine PheF4
Membrane Depolarization and Integrity Compromise

The interaction of this compound with the bacterial membrane leads to a rapid loss of membrane integrity. nih.gov This disruption compromises the membrane's function as a selective barrier, causing depolarization and leakage of cellular contents, which ultimately results in cell death. scrol.net Evidence from scanning electron microscopy of Escherichia coli treated with this compound confirms this lytic mechanism, showing significant changes to the cell surface and clear indications of cell lysis. researchgate.netnih.gov

Putative Pore Formation Models

Several models describe how antimicrobial peptides disrupt membranes, including the barrel-stave, toroidal pore, and carpet/detergent models. In the barrel-stave and toroidal pore models, peptides insert into the membrane to form discrete, water-filled channels. nih.gov

However, research suggests this compound operates via a "detergent-like" or "carpet" mechanism. researchgate.netdovepress.com In this model, the peptides accumulate on the surface of the bacterial membrane, disrupting the lipid organization in a manner similar to a detergent. This leads to the disintegration of the membrane and the formation of mixed lipid-peptide micelles or larger aggregated objects. researchgate.netresearchgate.net A key piece of evidence supporting this model is the finding that K4 does not induce leakage of calcein from liposomes, a result that contradicts the formation of stable, defined pores characteristic of the barrel-stave or toroidal models. researchgate.netresearchgate.net

Interference with Vital Cellular Processes in Microorganisms

The primary and most well-documented mode of action for this compound is the physical disruption of the cell membrane. nih.govdovepress.com This membrane lysis is the direct cause of bacterial death. Some studies suggest that the initial binding and translocation of the peptide across the membrane could potentially disturb other vital cellular processes, such as lipid synthesis. transresurology.comtransresurology.com However, unlike some other antimicrobial peptides that have identified intracellular targets like DNA or proteins, the core activity of K4 is centered on its potent membrane-disrupting capabilities. researchgate.netnih.gov One study noted that K4 may stimulate nitric oxide production in macrophage cell lines, suggesting a role in modulating host immune responses, but this is an effect on host cells rather than a direct interference with microbial processes. transresurology.com

Structure-Activity Relationship (SAR) Studies of K4 Peptide Analogues

Impact of Amino Acid Substitutions on Mechanistic Efficacy

For antimicrobial peptides in general, substituting specific amino acids can significantly alter activity. For instance, replacing lysine with arginine often enhances antimicrobial action due to the unique properties of arginine's guanidinium (B1211019) group. researchgate.net However, detailed SAR studies focusing specifically on the impact of amino acid substitutions within this compound (KKKKPLFGLFFGLF) are not extensively available in the reviewed scientific literature.

Effects of Peptide Length and Charge Modifications on Biological Activity

The length and net charge of an antimicrobial peptide are critical determinants of its biological activity and selectivity. transresurology.com Modifications such as truncating or extending the peptide chain, or altering the number of cationic residues, can have profound effects on its ability to interact with and disrupt microbial membranes. While these principles are well-established for the broader class of antimicrobial peptides, specific studies detailing the effects of length and charge modifications on analogues of this compound itself are not prominently documented in the current body of research.

Data Table: Antimicrobial Activity of K4 Peptide

The following table summarizes the Minimal Inhibitory Concentration (MIC) of this compound against various bacterial strains as reported in the literature. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Bacterial StrainGram TypeMIC (µg/mL)MIC (µM)Reference
Escherichia coliGram-Negative40-8024-48 cpu-bioinfor.org
Vibrio alginolyticusGram-Negative10-206-12 cpu-bioinfor.org
Vibrio harveyiGram-Negative5-103-6 cpu-bioinfor.org
Brucella melitensisGram-Negative25~15 transresurology.com
Staphylococcus aureusGram-Positive50~30 transresurology.com
Enterococcus cloacaeGram-Negative50~30 transresurology.com

Research on Ga K4 Peptide E.g., Flkwlfkwakk

Conformational Dynamics and Environmental Influences

The structure and activity of the GA-K4 peptide are profoundly influenced by its surrounding environment. nih.govresearchgate.net While generally unstructured in aqueous solutions, it readily adopts specific secondary structures upon encountering membrane-mimetic environments. researchgate.netresearchgate.net

Secondary Structure Acquisition in Membrane-Mimetic Environments

In aqueous phosphate (B84403) buffer, the GA-K4 peptide predominantly exists in a random coil conformation. researchgate.net However, the introduction of membrane-mimetic structures, such as micelles and large unilamellar vesicles (LUVs), induces a significant conformational shift towards an α-helical structure. researchgate.netresearchgate.net This transition is a hallmark of many antimicrobial peptides, which require an amphipathic α-helical conformation to exert their biological activity. researchgate.net

Circular dichroism (CD) spectroscopy has been instrumental in characterizing these structural changes. Studies have shown that upon interaction with LUVs composed of various lipid mixtures, GA-K4 exhibits CD spectra with minima around 208 nm and 225 nm, which are characteristic of α-helices. researchgate.net Similarly, in the presence of micelles, such as those formed by lysophosphatidylcholine (B164491) (LPC) or sodium dodecyl sulfate (B86663) (SDS), the peptide undergoes a structural rearrangement to form α-helices. researchgate.net

The extent of this conformational change is dependent on the lipid composition of the model membrane. For instance, a micellar composition of 2:1 LPC:LPE has been shown to induce a transition from a random coil to an α-helical conformation, with saturation observed at a peptide concentration of 50 μM. researchgate.net

Influence of Membrane Curvature and Lipid Composition on Conformation

The conformation of GA-K4 is not only dependent on the presence of a membrane-like environment but is also sensitive to the physical properties of that environment, specifically membrane curvature and lipid composition. nih.govresearchgate.net

Research comparing the conformation of GA-K4 in LUVs (which have a lower curvature) and micelles (which have a higher curvature) has revealed distinct structural differences. researchgate.net This suggests that membrane curvature plays a significant role in determining the secondary structure adopted by the peptide. researchgate.net Peptides often show a preference for binding to regions of high membrane curvature, which can influence their folding and subsequent mechanism of action. nih.gov

The lipid composition of the membrane is another critical factor. researchgate.net The interaction of GA-K4 with model membranes of varying lipid compositions has been studied to understand its targeting specificity. Eukaryotic membranes are typically rich in zwitterionic phospholipids, while prokaryotic membranes have a higher content of negatively charged phospholipids. researchgate.net GA-K4's activity is dependent on this lipid composition, indicating a preferential interaction with certain lipid types, which is a key aspect of its selective toxicity towards microbial or cancer cells. researchgate.net

Mechanistic Basis of Membrane Interaction and Permeabilization

The biological activity of GA-K4 is intrinsically linked to its ability to interact with and disrupt cellular membranes. nih.govresearchgate.net This interaction leads to membrane permeabilization and ultimately cell death.

Interfacial Location and Penetration into Lipid Bilayers

Fluorescence spectroscopy, utilizing the intrinsic fluorescence of tryptophan residues within the GA-K4 sequence, has provided insights into the peptide's location within the membrane. nih.govresearchgate.net These studies reveal an interfacial location for the GA-K4 peptide in model membranes. nih.govresearchgate.net

Upon interaction with micelles and phospholipid bilayers, a blue-shift in the emission wavelength of the tryptophan residues is observed. nih.govresearchgate.net This blue-shift is indicative of the tryptophan residues moving into a more hydrophobic environment, suggesting that the peptide penetrates the lipid bilayer. nih.govresearchgate.net This penetration is a crucial step in the process of membrane disruption.

Investigation of Toroidal Pore Formation Hypothesis

Several models have been proposed to explain how antimicrobial peptides permeabilize membranes, including the barrel-stave, carpet, and toroidal pore models. thaiscience.infoelifesciences.org For GA-K4, the available data suggests a mechanism involving the formation of toroidal pores. nih.govresearchgate.net

In the toroidal pore model, the peptides, along with the lipid headgroups, line the pore, causing the membrane to bend back on itself. plos.orgjst.go.jp This model is supported by the observation that GA-K4's activity is dependent on membrane curvature and lipid composition. researchgate.net The formation of toroidal pores is often associated with peptides that induce significant positive curvature strain in the membrane. jst.go.jp Although further studies are needed for definitive confirmation, the current evidence strongly points towards this mechanism for GA-K4's membrane-disrupting activity. nih.govresearchgate.net

Leakage Induction in Model and Intact Cell Membranes

The ability of GA-K4 to form pores or defects in membranes leads to the leakage of cellular contents. nih.govresearchgate.net Leakage experiments have confirmed that GA-K4 can induce the release of entrapped fluorescent dyes from LUVs, demonstrating its ability to permeabilize model membranes. researchgate.net

Furthermore, studies on intact bacterial cells, such as Staphylococcus aureus, have shown that GA-K4 induces leakage from the cytoplasmic membrane. nih.govresearchgate.net This disruption of the membrane barrier is a key component of its antimicrobial action, leading to a loss of cellular integrity and eventual cell death. researchgate.net

Relevance to Antimicrobial and Anticancer Mechanistic Studies

The K4 peptide, particularly the synthetic undecapeptide analogue GA-K4 (FLKWLFKWAKK-NH2), has garnered significant scientific interest for its potent antimicrobial and anticancer activities. nih.govmdpi.com Derived from Brevinin-1EMa, a naturally occurring antimicrobial peptide (AMP) from the skin of the Korean frog Rana rugosa, GA-K4's mechanism of action is primarily centered on its ability to interact with and disrupt cellular membranes. jinr.ruresearchgate.net Its relevance in mechanistic studies stems from its distinct properties as a cationic and amphipathic molecule, which allows it to selectively target and compromise the membranes of microbial and cancerous cells. dovepress.commdpi.com

The fundamental mechanism involves an initial electrostatic attraction between the positively charged peptide and the negatively charged components of target cell membranes. mdpi.com Eukaryotic cancer cells and prokaryotic bacterial cells have a higher prevalence of anionic molecules, such as phosphatidylserine (B164497) and phospholipids, on their outer membrane surfaces compared to healthy eukaryotic cells, which typically have a more neutral charge. dovepress.comresearchgate.net Following this initial binding, the peptide's hydrophobic and hydrophilic residues partition, allowing it to insert into and destabilize the lipid bilayer, leading to membrane permeabilization and cell death. researchgate.netoncotarget.com

Antimicrobial Mechanistic Insights

This compound's antibacterial action is a classic example of a membrane-active AMP. researchgate.net In an aqueous environment, the peptide is generally unstructured, but upon encountering a membrane, it adopts an amphipathic α-helical structure. jinr.ruresearchgate.net This conformation is crucial for its function, placing its hydrophobic amino acids in a position to interact with the lipid core of the bacterial membrane and its hydrophilic (cationic) residues to interact with the phospholipid head groups. mdpi.com

Studies have shown that the GA-K4 peptide induces leakage of cytoplasmic contents in bacteria such as Staphylococcus aureus. researchgate.net This supports a mechanism involving the formation of pores or channels in the membrane. Several models for this pore formation exist, including the "barrel-stave," "carpet," and "toroidal pore" models. mdpi.comthaiscience.info Research on GA-K4 suggests its interaction aligns with the toroidal pore model, where the peptides insert into the membrane and induce the lipid monolayers to bend continuously, creating a water-filled pore lined by both the peptides and the lipid head groups. researchgate.netnih.gov The peptide's activity is influenced by membrane curvature and lipid composition, highlighting its sensitivity to the specific biophysical properties of bacterial membranes. researchgate.netnih.gov

Beyond direct membrane lysis, some research indicates this compound may have immunomodulatory roles. transresurology.comtransresurology.com One study showed that a K4 peptide could stimulate nitric oxide production in macrophage cell lines. transresurology.comtransresurology.com Nitric oxide is a key molecule in the innate immune response, suggesting the peptide may also enhance the bacterial-killing mechanisms of immune cells. transresurology.com

The antimicrobial efficacy of a K4 peptide has been tested against a range of pathogenic bacteria. The table below summarizes the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values from one such study.

BacteriumMIC (µg/ml)MBC (µg/ml)
Brucella melitensis2525
Staphylococcus aureus50>400
Enterobacter cloacae50>400
Various other pathogenic bacteria25-400>25-400

Anticancer Mechanistic Insights

The same physicochemical properties that make GA-K4 an effective antimicrobial agent also underpin its anticancer activity. nih.goviiitd.edu.in Cancer cell membranes are known to have an increased surface area due to a higher number of microvilli and a higher net negative charge than normal cells, making them selectively susceptible to cationic AMPs. oncotarget.com GA-K4 exhibited the most potent anticancer activity among several tested analogues derived from Brevinin-1EMa. nih.goviiitd.edu.in

Its mechanism is believed to be primarily membranolytic, disrupting the plasma membrane of cancer cells, leading to rapid cell death. mdpi.com This direct action on the membrane is a key advantage, as it is less likely to be affected by the multidrug resistance (MDR) mechanisms that often render conventional chemotherapy drugs ineffective. iiitd.edu.in

Research has demonstrated the efficacy of GA-K4 against a variety of human tumor cell lines.

Cancer Cell LineCancer TypeIC₅₀ (µM)
A498KidneyData not specified
A549LungData not specified
HCT116ColonData not specified
MKN45StomachData not specified
PC-3ProstateData not specified
SK-MEL-2SkinData not specified
SK-OV-3OvaryData not specified
*IC₅₀ values for GA-K4 were found to be the lowest among the tested analogues for most cell lines, indicating the highest potency, though specific values were not detailed in the provided context.[ iiitd.edu.in(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG4G7ONTY2TojIUiNS8L9wCCe_fMlrPQJuWgvk6pqQA6gMVUzav4YSo9_63IQ0PhICnIq9xO91OfnH7F4IPZ0vLQelwI4e37GK6fbWnkGOEwmgkWyrCp-rAUT55x6UeRyFG_hMBy-C3Mhj0jcvRcGf1z-qgwDl72syQ)]*

A significant finding in the study of GA-K4's anticancer mechanism is its ability to act synergistically with existing chemotherapy agents like doxorubicin (B1662922). nih.govjinr.ru Doxorubicin is a DNA alkylating agent, and its efficacy can be limited by its ability to enter the cancer cell. mdpi.com It is proposed that by permeabilizing the cancer cell membrane, GA-K4 facilitates the uptake of doxorubicin, thereby enhancing its cytotoxic effect. mdpi.com This synergistic action allows for a reduction in the required dose of the conventional drug, which could potentially minimize its side effects. iiitd.edu.in

The combination of GA-K4 and doxorubicin was found to be significantly more effective against certain cancer cells than doxorubicin alone. mdpi.comjinr.ru

Cancer Cell LineIncrease in Efficacy (Compared to Doxorubicin alone)
A498 (Kidney)~9 times more effective
A549 (Lung)~5 times more effective

This synergistic potential highlights the relevance of GA-K4 not just as a standalone therapeutic candidate but also as an adjuvant in combination chemotherapy, offering a new mechanistic approach to overcoming drug resistance in cancer. nih.goviiitd.edu.in

Research on K4f4 Peptide Polylysine Polyphenyalanine Octapeptide

Design and Engineering Strategies

The rational design and chemical engineering of antimicrobial peptides are crucial for enhancing their efficacy and stability. Research into the K4 peptide (K4F4) has explored modifications such as lipidation and truncation to optimize its therapeutic potential.

Integration of Cationic Lysine (B10760008) Blocks and Hydrophobic Phenylalanine Segments

The fundamental design of the K4F4 peptide involves a strategic combination of a cationic block of four lysine (K) residues and a hydrophobic segment of four phenylalanine (F) residues. researcher.lifereading.ac.uk This amphiphilic structure is a key determinant of its antimicrobial activity. The positively charged lysine residues facilitate the initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. plos.org Following this initial binding, the hydrophobic phenylalanine block promotes the insertion of the peptide into the lipid bilayer, leading to membrane disruption. researcher.lifenih.gov

Impact of Lipidation and Shortening on Mechanistic Actions

To enhance the properties of the parent K4F4 peptide, researchers have investigated the effects of lipidation and shortening. researcher.lifereading.ac.uk Lipidation involves the attachment of a fatty acid chain, such as palmitic acid (C16), to the peptide sequence. In one derivative, Palmitoyl-K4F4 (C16-K4F4), the lipid moiety is attached to the N-terminus. This modification generally increases the peptide's hydrophobicity, which can enhance its interaction with and disruption of the bacterial membrane. researcher.lifenih.gov

Another strategy involves both lipidation and shortening of the peptide. An example is K4-NH-Palmitoyl (K4-NH-C16), a shorter, lipidated version of the original peptide. researcher.lifereading.ac.uk These modifications have been shown to significantly improve the antibacterial and antibiofilm activities of the peptide. researcher.life The lipidated peptides, particularly the shorter version, have demonstrated lower minimum inhibitory concentrations (MIC) against various bacterial strains compared to the non-lipidated K4F4. reading.ac.uk

Peptide DerivativeModificationImpact on Antibacterial Activity
K4F4 Parent peptideBaseline antimicrobial activity
Palmitoyl-K4F4 (C16-K4F4) N-terminal lipidation with palmitic acidEnhanced antimicrobial and antibiofilm activity
K4-NH-Palmitoyl (K4-NH-C16) Shortened peptide with lipidationPotent antimicrobial and antibiofilm activity, often superior to K4F4 and C16-K4F4

Membranolytic and Antibiofilm Mechanisms

The primary mode of action for this compound and its derivatives is the disruption of bacterial cell membranes, which ultimately leads to cell death. These peptides also exhibit potent activity against bacterial biofilms, which are notoriously difficult to eradicate.

Membrane Depolarization and Disruption Kinetics

The K4F4 peptide and its lipidated derivatives induce rapid membrane depolarization and permeabilization. researcher.lifenih.gov Upon interaction with the bacterial membrane, these peptides cause a swift collapse of the membrane potential, a critical component of bacterial viability. This is followed by the formation of pores or other membrane defects that lead to the leakage of intracellular contents and cell death. nih.gov

Time-kill kinetic studies have shown that the lipidated derivatives, C16-K4F4 and K4-NH-C16, exhibit faster bactericidal effects than the parent K4F4 peptide. reading.ac.uk Against several bacterial strains, these lipidated peptides can achieve complete eradication in under 60 minutes at twice their MIC. reading.ac.uk The parent K4F4 peptide, in contrast, shows weaker and slower killing kinetics, particularly against Gram-positive bacteria like Staphylococcus aureus. reading.ac.uk

PeptideTarget OrganismTime to Eradication (at 2x MIC)Key Finding
K4F4 S. aureus> 90 minutesSlower and less complete killing
C16-K4F4 E. coli, P. aeruginosa, S. aureus< 60 minutesRapid bactericidal action
K4-NH-C16 E. coli, P. aeruginosa, S. aureus< 60 minutesRapid and potent bactericidal action

Mechanisms of Biofilm Eradication

Bacterial biofilms present a significant challenge due to their protective extracellular polymeric substance (EPS) matrix. This compound and its derivatives have demonstrated the ability to both inhibit biofilm formation and eradicate established biofilms. researcher.life The mechanisms involve not only killing the bacteria within the biofilm but also potentially disrupting the biofilm matrix itself. plos.org The enhanced hydrophobicity of the lipidated peptides likely improves their penetration into the biofilm structure, allowing them to reach and kill the embedded bacteria more effectively. researcher.life

PeptideBiofilm TargetEfficacy
K4F4 P. aeruginosa, S. aureusModerate antibiofilm activity
C16-K4F4 P. aeruginosa, S. aureusSignificant inhibition of biofilm formation and eradication of mature biofilms
K4-NH-C16 P. aeruginosa, S. aureusPotent inhibition of biofilm formation and eradication of mature biofilms

Stability Studies in Physiologically Relevant In Vitro Conditions

For any potential therapeutic agent, stability in physiological conditions is paramount. The K4F4 peptide and its derivatives have been evaluated for their stability and activity in the presence of physiological salts and serum, which can often inhibit the function of antimicrobial peptides. researcher.lifereading.ac.uk

Research has shown that the lipidated peptides, C16-K4F4 and K4-NH-C16, maintain a higher level of antibacterial activity in the presence of physiological concentrations of salts (such as NaCl, KCl, MgCl₂, and CaCl₂) and in bovine serum compared to the parent K4F4 peptide. researcher.lifereading.ac.uk This suggests that lipidation and shortening are effective strategies for improving the stability and robustness of this compound in environments that mimic physiological conditions, a critical factor for potential in vivo applications. researcher.life

ConditionK4F4C16-K4F4K4-NH-C16
Physiological Salts Reduced activityMaintained or slightly reduced activityMaintained or slightly reduced activity
25% Bovine Serum Significantly reduced activityMaintained activityMaintained activity
40% Bovine Serum Severely reduced activityMaintained activityMaintained activity

Research on Histone H3 K4 Modification

Post-Translational Modifications (PTMs) at Lysine (B10760008) 4 (K4) of Histone H3

Histone H3, a core component of the nucleosome, is subject to a variety of post-translational modifications (PTMs) on its N-terminal tail. nih.gov These modifications, including methylation and biotinylation at the fourth lysine residue (K4), play a crucial role in regulating chromatin structure and gene expression. nih.govfrontiersin.org

Biotinylation of K4

In addition to methylation, lysine 4 of histone H3 can also be biotinylated. Biotinylation is another type of post-translational modification where a biotin (B1667282) molecule is attached to the lysine residue. While less studied than methylation, histone biotinylation is known to be involved in various cellular processes. Synthetic biotinylated histone H3 peptides, including those with biotin at K4, are used as tools in research to study the proteins that interact with and recognize these modifications. activemotif.com For instance, a method utilizing biotinylation has been developed to identify deacetylated lysine residues on histones, highlighting its utility in studying histone PTMs. pnas.org

Role of H3K4 PTMs in Chromatin Dynamics and Gene Expression Regulation

The various post-translational modifications at H3K4 are integral to the "histone code," a hypothesis suggesting that specific combinations of histone modifications dictate downstream cellular functions by altering chromatin structure and recruiting specific proteins. escholarship.orgnih.gov

Influence on DNA Accessibility and Associated Cellular Machineries

H3K4 modifications play a significant role in making the DNA more accessible to the cellular machinery required for transcription. wikipedia.orgbiomodal.com

Recruitment of Chromatin Remodelers: H3K4me3 recruits chromatin remodeling complexes, such as the NURF (Nucleosome Remodeling Factor) complex. epigenie.comwikipedia.org These complexes use the energy from ATP hydrolysis to reposition or evict nucleosomes, thereby opening up the chromatin structure and allowing transcription factors and RNA polymerase to access the DNA. wikipedia.org

Preventing Repressive Complex Binding: Methylation at H3K4 can prevent the binding of repressive complexes. For example, H3K4me3 has been shown to block the binding of the repressive NuRD (Nucleosome Remodeling and Deacetylase) complex. epigenie.com It also prevents the binding of DNA methyltransferases, which are associated with gene silencing. cdnsciencepub.com

Facilitating Transcription Factor Binding: By creating a more open chromatin environment, H3K4 modifications facilitate the binding of transcription factors to their target DNA sequences. biomodal.com For instance, H3K4me1 at enhancers is thought to facilitate the binding of lineage-specific transcription factors. escholarship.org

Mechanistic Studies Using Synthetic Histone H3 Peptides Containing K4

Synthetic histone peptides are invaluable tools for dissecting the molecular mechanisms underlying histone modifications. frontiersin.orgmpg.deacs.org These peptides, which correspond to a portion of the histone tail, can be synthesized with specific, defined modifications. frontiersin.orgmpg.de

Chemically synthesized histone peptides with modified K4 residues are used in a variety of in vitro assays:

Binding Assays: Biotinylated peptides are often used in pull-down assays to identify and characterize "reader" proteins that specifically recognize H3K4me1, H3K4me2, or H3K4me3. activemotif.comresearchgate.net These experiments have been crucial in identifying the protein domains (e.g., PHD fingers, Tudor domains) that bind to specific methylation states. abcam.comwikipedia.org

Enzymatic Assays: Synthetic peptides serve as substrates for "writer" (e.g., methyltransferases like MLL1) and "eraser" (e.g., demethylases) enzymes. activemotif.com These assays allow researchers to study the activity and specificity of these enzymes and to screen for potential inhibitors.

Structural Studies: While peptides themselves only represent a fraction of the nucleosome structure, they are essential for co-crystallization studies to determine the three-dimensional structure of reader domains in complex with the modified histone tail. mpg.deacs.org

More advanced techniques, such as expressed protein ligation (EPL) and sequential native chemical ligation, allow for the generation of full-length, fully synthetic histone proteins with precise modifications. activemotif.comnih.gov These reconstituted histones can be assembled into nucleosomes, providing a more physiologically relevant context to study the functional consequences of H3K4 modifications on chromatin structure and dynamics. frontiersin.orgnih.gov

Enzymatic Modification Assays (e.g., biotinidase activity)

Enzymatic assays are crucial for understanding the dynamics of histone modifications. One such modification is biotinylation, the covalent attachment of biotin to lysine residues. Studies have utilized synthetic peptides based on the human histone H3 sequence to investigate this process.

Research has demonstrated that biotinidase can enzymatically biotinylate specific lysine residues on histone H3. nih.govnih.gov Synthetic peptides corresponding to different regions of the histone H3 tail have been used as substrates in these assays. nih.govnih.gov The biotinylation of these peptides is often detected using streptavidin peroxidase, which binds to the incorporated biotin. nih.govnih.gov

Studies have identified lysine 4 (K4), lysine 9 (K9), and lysine 18 (K18) as significant targets for biotinylation by biotinidase, while lysines 14 (K23) and 23 (K23) are poorer substrates. nih.govnih.gov The specificity of this enzymatic activity is highlighted by experiments where the substitution of K4 with alanine (B10760859) in a peptide spanning amino acids 1-9 (K4A1–9) resulted in barely detectable biotinylation at K9. nih.gov Conversely, a peptide with an alanine substitution at K9 (K9A1–9) showed considerable biotinylation at K4. nih.gov

Furthermore, the interplay between different post-translational modifications, known as crosstalk, has been investigated. For instance, the dimethylation of arginine 2 (R2) has been shown to increase the biotinylation of K4 by biotinidase. nih.gov This suggests that pre-existing modifications can influence the subsequent enzymatic modification of nearby residues. The prokaryotic enzyme BirA ligase has also been used as a surrogate for the human holocarboxylase synthetase (HCS) to study histone biotinylation, with findings indicating that it also targets K4, K9, K18, and K23 in histone H3. bmbreports.org

Various assay formats are employed to study these modifications, including those that utilize biotinylated histone H3 peptide substrates in combination with europium-cryptate labeled detection antibodies and XL665-conjugated streptavidin for highly specific and sensitive detection. revvity.com These assays can be performed in a single-well, no-wash format, making them suitable for high-throughput screening. revvity.com

Table 1: Substrate Specificity of Biotinidase for Histone H3 Lysine Residues

Histone H3 Lysine Residue Biotinylation Target by Biotinidase
K4 Good
K9 Good
K18 Good
K14 Poor
K23 Poor

Data derived from studies using synthetic histone H3 peptides as substrates for enzymatic biotinylation. nih.govnih.gov

Molecular Dynamics Simulations of K4 Peptide Segments in Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic and energetic aspects of peptide-protein interactions at an atomic level. plos.orgnih.govfrontiersin.org These simulations provide insights into the conformational changes and binding mechanisms that are often difficult to capture with experimental methods alone. plos.orgfrontiersin.org

In the context of the K4 peptide, MD simulations have been used to explore its interaction with "reader" domains, which are proteins that recognize specific histone modifications. One area of focus has been the binding of the unmodified K4 histone H3 tail (H3K4me0) to PHD (Plant Homeodomain) fingers. plos.org

Simulations of the first PHD finger of the autoimmune regulator protein (AIRE-PHD1) in complex with the H3K4me0 peptide have revealed significant dynamic changes upon binding. plos.org Principal Component Analysis (PCA) of the simulation trajectories showed that the free AIRE-PHD1 exhibits a "flapping" motion, which is arrested in an open conformation when bound to the H3K4me0 peptide. plos.org

Binding free energy calculations, often performed using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, have been instrumental in dissecting the energetic contributions to the binding process. plos.org These calculations for the AIRE-PHD1/H3K4me0 complex showed good qualitative agreement with experimental data. plos.org The results indicate that the recognition of H3K4me0 by PHD fingers is stabilized by non-polar interactions, which compensate for electrostatic and polar solvation energy terms. plos.org

MD simulations have also highlighted the critical role of water molecules in mediating peptide-protein interactions. mdpi.com In some cases, bridging water molecules have been shown to stabilize the interaction between the K4 residue and the target protein. mdpi.com The pre-hydration of the complex interface in simulations can significantly improve the accuracy of the predicted binding poses. mdpi.com

Table 2: Energetic Contributions to AIRE-PHD1/H3K4me0 Binding from MM/PBSA Calculations

Energy Component Contribution to Binding
Non-polar interactions Stabilizing
Electrostatic energy Compensatory
Polar solvation energy Compensatory

Based on MM/PBSA calculations from molecular dynamics simulations. plos.org

Research on Enterocin Se K4 Bacteriocin from Enterococcus Faecalis K 4

Discovery and Classification within Bacteriocin (B1578144) Families

Enterocin (B1671362) SE-K4 is a bacteriocin produced by the bacterium Enterococcus faecalis strain K-4. This particular strain was first isolated from grass silage in Thailand. mdpi.comoup.com Morphological, physiological, and phylogenetic analyses confirmed the identity of the K-4 strain as E. faecalis. mdpi.comoup.com The production of Enterocin SE-K4 by this strain is notably optimal at higher temperatures, between 43-45°C. mdpi.comoup.com

Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria. oup.com Enterocins, the bacteriocins produced by Enterococcus species, are categorized into different classes based on their structure and characteristics. researchgate.net Enterocin SE-K4 is classified as a class IIa bacteriocin, also known as a pediocin-like bacteriocin. mdpi.comoup.com This classification is based on sequence similarity at its N-terminal end with other members of this class. mdpi.comresearchgate.net Class II bacteriocins are small, heat-stable, non-lanthionine-containing peptides. oup.com

Within the broader classification of enterocins, a simplified scheme proposes three main classes. researchgate.net Class II is subdivided into II.1 (pediocin family), II.2, and II.3. researchgate.net Enterocin SE-K4 falls into a subgroup of the pediocin family that also includes bacteriocin 31, bacteriocin T8, bacteriocin RC714, and enterocin P. researchgate.net

Molecular Characterization of its Antimicrobial Spectrum and Mechanism

Enterocin SE-K4 exhibits antimicrobial activity primarily against Gram-positive bacteria. mdpi.commdpi.com Its spectrum of activity includes several species of significant concern in food safety and clinical settings.

Table 1: Antimicrobial Spectrum of Enterocin SE-K4

Target Microorganism Susceptibility Reference
Enterococcus faecium Sensitive mdpi.comresearchgate.net
Enterococcus faecalis Sensitive mdpi.comresearchgate.net
Bacillus subtilis Sensitive mdpi.comresearchgate.net
Clostridium beijerinckii Sensitive mdpi.comresearchgate.net
Listeria monocytogenes Sensitive mdpi.comresearchgate.net

Notably, the activity against Bacillus subtilis has been observed to be temperature-dependent, showing sensitivity at 40°C but not at 37°C. tandfonline.com

The mechanism of action of Enterocin SE-K4 is characteristic of class IIa bacteriocins. mdpi.com These bacteriocins act by forming pores in the cell membrane of susceptible bacteria. mdpi.com This process is initiated by the binding of the bacteriocin to a specific receptor on the target cell surface, which for class IIa bacteriocins is the mannose phosphotransferase (Man-PTS) system. mdpi.comoup.com The Man-PTS system is involved in sugar transport across the cell membrane. researchgate.net Specifically, the IIC and IID subunits of the Man-PTS are implicated in the interaction with the bacteriocin, which leads to membrane disruption and ultimately cell death. researchgate.net

Structural Insights into Bacteriocin Activity

The structure of Enterocin SE-K4 is key to its antimicrobial function. As a peptide, its molecular weight has been determined to be approximately 5 kDa by SDS-PAGE and more precisely as 5356.2 Da by mass spectrometry. mdpi.comresearchgate.net The peptide is remarkably heat-stable. mdpi.comresearchgate.net

Key structural features that are signatures of class IIa bacteriocins are present in Enterocin SE-K4 and are crucial for its activity. mdpi.comoup.com These include:

Conserved YGNGV Motif: A highly conserved pentapeptide sequence (Tyrosine-Glycine-Asparagine-Glycine-Valine) located in the N-terminal region of the peptide. oup.com This motif is a hallmark of the pediocin-like bacteriocins.

Disulfide Bond: The presence of a disulfide bridge, formed by two cysteine residues also in the N-terminal section, is another defining feature of this class of bacteriocins. oup.com

These structural elements, particularly the N-terminal region containing the conserved motif and the disulfide bond, are essential for the interaction with the Man-PTS receptor and the subsequent pore formation in the target bacterial membrane. mdpi.com

Research on Other K4 Peptide Variants and Conjugates

t-DPH1-K4: Enhanced Cationic Analogue for Antimicrobial and Anti-Proliferative Mechanisms

t-DPH1-K4 is a rationally designed analogue of t-DPH1, a novel antimicrobial peptide (AMP) discovered in the skin secretion of the frog Phyllomedusa hypochondrialis. nih.gov The modification strategy involved increasing the peptide's net positive charge (cationicity) to enhance its biological activities. nih.gov The parent peptide, t-DPH1, has the sequence GLWSKIKNVAAAAGKAALGAL-NH2 and possesses a net charge of +4. nih.gov The analogue t-DPH1-K4 was created through amino acid substitution to achieve a net charge of +5. nih.gov This enhancement was intended to improve its interaction with negatively charged microbial and cancer cell membranes. nih.govmdpi.com

Research demonstrated that t-DPH1-K4 exhibits broad-spectrum antimicrobial activity, showing particular efficacy against Gram-negative bacteria like E. coli. nih.gov Furthermore, it displays significant anti-proliferative effects against various human cancer cell lines. nih.gov

The enhanced cationicity of t-DPH1-K4 is directly linked to its improved ability to interact with and disrupt cell membranes. mdpi.com The outer membranes of Gram-negative bacteria and the plasma membranes of cancer cells are rich in negatively charged molecules, such as lipopolysaccharides (LPS) and phosphatidylserine (B164497), respectively. mdpi.comcore.ac.uk The increased positive charge of t-DPH1-K4 promotes stronger electrostatic attraction to these surfaces, facilitating its accumulation and subsequent penetration. mdpi.comcore.ac.uk

This enhanced binding is a critical first step in its mechanism of action. mdpi.com Studies have confirmed that the positively charged amino group on the side chain of lysine (B10760008) is key to enhancing the peptide's binding to negatively charged membranes. mdpi.com Compared to its parent peptide, the higher net charge and strong amphiphilicity of t-DPH1-K4 allow it to more easily approach and penetrate the outer membrane of Gram-negative bacteria. mdpi.com Time-kill kinetics assays showed that t-DPH1-K4 was highly efficient in killing E. coli, achieving this in just 30 minutes at its minimum inhibitory concentration (MIC). nih.gov This rapid action is indicative of a membrane-disrupting mechanism. nih.gov

The anti-proliferative mechanism of t-DPH1-K4 is also rooted in its interaction with cancer cell membranes. nih.gov The peptide exhibits broad-spectrum activity against several cancer cell lines, including prostate (PC-3), non-small cell lung (H838, H157), and glioblastoma (U251MG) cancer cells. nih.govresearchgate.net The enhanced cationic properties promote a stronger interaction between the peptide and the cancer cell membranes, leading to cell death. mdpi.com

The increased cationicity in t-DPH1-K4 led to enhanced potency in killing tested cancer cell lines compared to the parent peptide, t-DPH1. nih.gov For instance, the IC₅₀ (half-maximal inhibitory concentration) values were significantly lower for the analogue. nih.govresearchgate.net Importantly, while showing potent anticancer activity, t-DPH1-K4 demonstrated a lower inhibitory effect on the proliferation of the normal human microvascular endothelial cell line (HMEC-1) compared to the original t-DPH1, suggesting a degree of selectivity. nih.gov The mechanism is believed to involve the disruption of the cell membrane's integrity, a common feature of many antimicrobial and anticancer peptides. nih.govfrontiersin.org

Table 1: Anti-proliferative Activity of t-DPH1 vs. t-DPH1-K4

Cell Line Cancer Type IC₅₀ (μM) of t-DPH1 nih.gov IC₅₀ (μM) of t-DPH1-K4 nih.gov
PC-3 Prostate Cancer 34.25 22.99
H838 Non-Small Cell Lung Cancer 10.20 5.89
H157 Non-Small Cell Lung Cancer 13.91 5.09
U251MG Glioblastoma 18.04 10.82
HMEC-1 Normal Endothelial Cells 29.85 45.42

Relationship between Cationicity and Membrane Interaction

e-K4 (Epsilon-Oligolysine): Applications in DNA Compaction and Delivery Systems

e-K4, or epsilon-oligolysine with four lysine residues, is a polycationic peptide explored for its ability to compact DNA. researchgate.net Unlike typical peptides which are linked by alpha-peptide bonds, epsilon-oligolysines are linked via the epsilon-amino group of lysine. ntu.edu.sg This structural difference results in a more flexible backbone and may offer greater resistance to enzymatic degradation. ntu.edu.sg The polycationic nature of e-K4 allows it to interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA, leading to its condensation into compact nanoparticles. researchgate.netntu.edu.sg This property is crucial for the development of non-viral gene delivery systems. ntu.edu.sg

The interaction between e-K4 and DNA has been characterized using several biophysical techniques, including dynamic light scattering (DLS), isothermal titration calorimetry (ITC), and fluorescence microscopy. ntu.edu.sgnih.gov DLS is used to measure the size of the resulting peptide-DNA complexes (nanoparticles). researchgate.net Studies on various epsilon-oligolysines show that they can condense plasmid and viral DNA into nanoparticles with diameters typically ranging from 100 to 550 nm, depending on the specific peptide and DNA used. nih.gov

Isothermal titration calorimetry has confirmed the electrostatic nature of the interaction between epsilon-oligolysines and DNA. ntu.edu.sg Magnetic tweezers (MT) experiments have been used to measure the condensing and unraveling forces of DNA in the presence of K4. mdpi.com These measurements show that the condensing force increases with the concentration of K4, reaching a maximum that typically corresponds to the point of complete charge neutralization of the DNA. mdpi.com Beyond this point, over-compensation of the charge can lead to repulsion and a decrease in condensing force. mdpi.com

The primary mechanism of DNA condensation by e-K4 is charge neutralization. mdpi.com The positively charged amino groups of the lysine residues in e-K4 bind to the negatively charged phosphate groups along the DNA backbone. ntu.edu.sg This binding neutralizes the electrostatic repulsion between different segments of the DNA molecule, allowing it to collapse into a more compact structure. mdpi.com

The process is highly dependent on the electrostatic interactions. ntu.edu.sg Factors such as the charge of the peptide and the ionic strength of the solution influence the efficiency of condensation. ntu.edu.sg For low-charge epsilon-oligolysines, the concentration of the peptide needed for 50% condensation (EC50) increases as the salt concentration in the solution rises, indicating a screening of the electrostatic interactions. ntu.edu.sg The ultimate goal of this condensation is to package genetic material into a form that can be more easily delivered into cells for gene therapy applications. ntu.edu.sg

Biophysical Characterization of Peptide-DNA Complexes

PTD4-K4: Chimeric Peptides as Cell-Penetrating Peptide Conjugates

PTD4-K4 is a chimeric peptide created by conjugating a key regulatory peptide motif (K4) to the Protein Transduction Domain 4 (PTD4). nih.govmdpi.com PTD4 is a cell-penetrating peptide (CPP), a less basic analogue of the HIV-1 Tat peptide, that is highly efficient at crossing cellular membranes. mdpi.comjpt.com The K4 portion of the conjugate is derived from Cyclin-dependent kinase 4 (CDK4), a key regulator of cell cycle progression. nih.govmdpi.com

The strategy behind creating PTD4-K4 was to design an anticancer agent that targets the CyclinD/CDK4 complexes, which are often dysregulated in cancer, leading to uncontrolled cell proliferation. mdpi.com By fusing the K4 peptide to the PTD4 delivery vehicle, the resulting conjugate can enter cancer cells and interfere with the cell cycle machinery. nih.govmdpi.com

Studies have shown that PTD4-K4, along with similar chimeric peptides like PTD4-D1 and PTD4-D3, exhibits significant anti-proliferative effects on a range of cancer cell lines, including human esophageal carcinoma, breast cancer, and sarcoma cells. nih.gov The mechanism involves the chimeric peptide competing with the natural CyclinD/CDK4 complexes, which leads to cell cycle arrest at the G1/S phase and induces apoptosis (programmed cell death). nih.govmdpi.com These PTD4-conjugated peptides have been identified as promising lead compounds for developing new cancer therapies due to their potent antitumor activity. mdpi.com

Intracellular Delivery Mechanisms

This compound and its variants are integral to advanced intracellular delivery systems, primarily by inducing macropinocytosis. abcam.com This process involves the cell engulfing large amounts of extracellular fluid and its contents. abcam.com A key strategy involves modifying exosomes with K4 peptides. abcam.com These K4-modified exosomes can target cells that have been engineered to express a complementary E3-tagged receptor, such as an epidermal growth factor receptor (E3-EGFR). abcam.com

The interaction between this compound on the exosome and the E3 tag on the receptor is based on the formation of a heterodimeric coiled-coil structure. abcam.com This binding leads to the clustering of E3-EGFR molecules on the cell surface. abcam.com Receptor clustering activates intracellular signaling pathways and promotes actin reorganization, which are critical steps for inducing macropinocytosis. abcam.com Consequently, the cell's uptake of the K4-modified exosomes is significantly enhanced. abcam.com For instance, treating human breast adenocarcinoma cells with stearyl-K4 modified exosomes led to a twofold increase in cellular uptake compared to unmodified exosomes. abcam.com This mechanism provides a targeted approach for delivering the contents of exosomes into specific cells. abcam.com The process is sensitive to macropinocytosis inhibitors, confirming the pathway's central role in this delivery strategy. abcam.com

Modulation of Cell Cycle Regulatory Complexes and Apoptosis Induction Pathways

The primary role of this compound, as detailed in extensive research, is that of a fusogenic and delivery agent within coiled-coil systems. mdpi.comnih.govresearchgate.net Its function is centered on mediating the fusion of membranes and facilitating the entry of cargo into cells. mdpi.comnih.govresearchgate.net While some chimeric peptides incorporating different domains have been designed to influence cell cycle and apoptosis, such as PTD4-K4 which targets CyclinD/CDK4 complexes, the K4 component in these constructs serves as a delivery vehicle rather than the active modulator. mdpi.com Research focusing on the direct ability of the coiled-coil K4 peptide [(KIAALKE)4] or its immediate variants like PK4 to independently modulate cell cycle regulatory complexes or directly trigger apoptosis pathways is not prominently featured in the available scientific literature. mdpi.comnih.govpdbj.org The established function of K4 is to act as a physical tool for delivery, rather than as a direct biological effector of these cellular processes. mdpi.comresearchgate.net

K4 in Coiled-Coil Peptide Systems for Membrane Fusion and Targeted Delivery (Research Tools)

This compound is a component of a well-studied heterodimeric coiled-coil system with its complementary peptide, E4. researchgate.net This system is a powerful research tool for mediating membrane fusion and achieving targeted delivery of biomacromolecules. researchgate.netpdbj.org

Peptide Design for Coiled-Coil Formation (e.g., K4 dimers, PK4)

To enhance the fusogenic capabilities of this compound, researchers have developed dimeric variants. nih.govnih.gov The rationale was that a K4 dimer could simultaneously interact with its complementary E4 peptide on a target liposome (B1194612) and with the cell membrane, thereby improving fusion efficiency. nih.gov Three main K4-dimers were designed by introducing a cysteine residue to allow for disulfide bond formation:

NK4 and CK4 : These are linear dimers formed by conjugating two K4 peptides at their N-termini (NK4) or C-termini (CK4). nih.gov These linear dimers were hypothesized to form "tetramer-like" homodimers that could potentially hinder interactions with E4. nih.gov

PK4 : This is a parallel dimer where two K4 peptides are linked via a disulfide bond at the 'f' position of the second heptad repeat. nih.gov This design leaves two hydrophobic faces exposed, making the structure prone to higher-order self-assembly. nih.gov

Studies showed that upon mixing with the complementary E4 peptide, the parallel PK4 dimer induced the strongest coiled-coil interaction. nih.govnih.gov In contrast, the linear CK4 dimer did not indicate effective coiled-coil formation, suggesting its homodimer structure is very stable and prevents interaction with E4. nih.gov

Dimer VariantConjugation SiteResulting StructureInteraction with E4
PK4 Second heptad 'f' positionParallel DimerStrongest coiled-coil formation
NK4 N-terminusLinear DimerForms heteromeric coiled-coils
CK4 C-terminusLinear DimerIneffective coiled-coil formation

Mechanisms of Membrane Destabilization and Fusion Facilitation

This compound plays a dual role crucial for membrane fusion. pdbj.orgnih.gov Firstly, it forms a highly specific and stable coiled-coil with the E4 peptide, which acts to bring two separate membranes (e.g., a liposome and a cell) into close proximity. mdpi.compdbj.org Secondly, this compound itself has a high affinity for fluid phospholipid membranes. nih.govnih.gov

Upon binding to a membrane, this compound inserts its hydrophobic amino acids into the lipid bilayer. acs.org This interaction is facilitated by a "lysine snorkeling" mechanism, where the lysine residues on either side of the hydrophobic face interact favorably with the phosphate groups of the lipid headgroups. nih.govacs.org This insertion induces a positive curvature in the membrane, leading to its destabilization and remodeling. researchgate.netnih.gov This localized membrane destabilization facilitates the subsequent fusion event. nih.gov The PK4 dimer, in particular, showed a higher membrane affinity than the K4 monomer and demonstrated stronger fusion events in lipid- and content-mixing assays. mdpi.compdbj.org

Application in Model Systems for Intracellular Biomacromolecule Introduction

The E4/K4 coiled-coil system has been successfully used as a tool to deliver various biomacromolecules into cells in model systems, both in vitro and in vivo. researchgate.netacs.org

A common model involves engineering cells, such as HeLa cells, to express this compound on their surface (HeLa-K cells). researchgate.netacs.org These cells can then be specifically targeted by liposomes that have been modified with the complementary E4 peptide. researchgate.net

Delivery of Fluorescent Dyes and Drugs : Researchers have loaded E4-modified liposomes with the far-red fluorescent dye TO-PRO-3 iodide (E4-Lipo-TP3) and the chemotherapeutic drug doxorubicin (B1662922) (E4-Lipo-DOX). researchgate.net These liposomes were shown to selectively deliver their cargo into HeLa-K cells. researchgate.net The delivery of doxorubicin via this system resulted in enhanced cytotoxicity toward the target cells compared to free doxorubicin. researchgate.net

In Vivo Models : The efficacy of this system was demonstrated in a zebrafish xenograft model. researchgate.net When E4-Lipo-DOX was injected into zebrafish carrying HeLa-K tumors, it suppressed cancer proliferation more effectively than non-targeted liposomes, showcasing the system's potential for targeted drug delivery in a living organism. researchgate.net

Exosome-Based Delivery : As mentioned previously, K4-modified exosomes are used to deliver their native or loaded cargo into cells expressing E3-tagged receptors, leveraging induced macropinocytosis for uptake. abcam.com

These applications highlight the utility of this compound within coiled-coil systems as a precise and effective tool for introducing macromolecules into specific cell populations for research and therapeutic exploration. researchgate.netacs.org

General Methodologies for Investigating K4 Peptides

Peptide Synthesis and Purification Strategies

The creation and isolation of a pure K4 peptide sample are foundational steps for any subsequent biophysical or functional analysis. These processes typically involve chemical synthesis on a solid support followed by chromatographic purification.

The most common approach for SPPS is the Fmoc/tBu strategy. nih.gov In this method, the N-terminus of the amino acid is temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The synthesis cycle for each amino acid addition consists of two main steps:

Deprotection: The N-terminal Fmoc group of the resin-bound amino acid or peptide is removed, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). rsc.orgnih.gov This exposes a free amine group.

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine group, forming a new peptide bond. rsc.org

This cycle is repeated until the desired peptide sequence is fully assembled. powdersystems.com For instance, the K4 peptide with the sequence NH2-KKKKPLFGLFFGLF-COOH was successfully created using the standard Fmoc-SPPS strategy. tandfonline.com Once the synthesis is complete, the peptide is cleaved from the resin support and all side-chain protecting groups are removed simultaneously, often using a strong acid cocktail containing trifluoroacetic acid (TFA). proteogenix.science

StepDescriptionCommon Reagents
Resin Loading The first C-terminal amino acid is covalently attached to the solid resin support.Wang resin, Rink-amide resin
Deprotection Removal of the temporary N-terminal protecting group (Fmoc) from the growing peptide chain.20% Piperidine in DMF or NMP
Amino Acid Coupling The next protected amino acid is activated and added to form a peptide bond.HBTU, HOBt, DIEA in DMF
Washing Excess reagents and by-products are removed by washing the resin with solvents.DMF, NMP, DCM
Cleavage The completed peptide is cleaved from the resin, and side-chain protecting groups are removed.Trifluoroacetic acid (TFA), scavengers (e.g., triethylsilane)

Following synthesis and cleavage from the resin, the crude peptide product contains the target K4 peptide along with various impurities. bachem.com These impurities can include truncated or deletion sequences, incompletely deprotected peptides, and by-products from the synthesis and cleavage steps. bachem.com Therefore, a robust purification step is essential to achieve the high purity required for accurate biophysical and biological studies.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification. bachem.comnih.govsterlingpharmasolutions.com This technique separates molecules based on their hydrophobicity. bachem.com The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (commonly C18-modified silica), and a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase is used for elution. nih.govresearchgate.net Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. nih.gov

Several studies on different K4 peptides have utilized RP-HPLC for purification.

The bombesin-like peptide BLI-K4 was purified from frog skin extracts using sequential chromatography, including a C18 preparative HPLC column. kjpp.net

The antimicrobial peptide B-K4 was purified from skin secretions using a semi-preparative C18 reverse-phase column, followed by further purification on an analytical C18 column. researchgate.net

The degradation of a K4 peptide in a marine environment was monitored by coupling RP-HPLC with mass spectrometry. researchgate.net

Synthetic K4 peptides are routinely purified by preparative RP-HPLC, with analytical HPLC used to confirm the final purity, which is often greater than 95%. nih.govtandfonline.com

ParameterDescriptionTypical Conditions for K4 Peptide Purification
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)N/A
Stationary Phase Nonpolar column packing material.Octadecyl (C18) silica-based columns. nih.govresearchgate.netkjpp.net
Mobile Phase A Aqueous solvent.Water with 0.1% Trifluoroacetic Acid (TFA). nih.govbachem.com
Mobile Phase B Organic solvent used to elute the peptide.Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA). nih.govbachem.com
Elution A gradient of increasing Mobile Phase B is used to separate the target peptide from impurities.Linear gradient (e.g., 5% to 60% acetonitrile over 85 minutes). nih.gov
Detection UV absorbance is monitored to detect eluting peptides.210-220 nm (absorbance of the peptide bond). bachem.comresearchgate.net

Solid-Phase Peptide Synthesis (SPPS)

Biophysical Characterization Techniques

Biophysical characterization is crucial for understanding a peptide's structure and mechanism of action. vimta.com These techniques provide insights into the secondary structure, oligomeric state, and interactions with model membranes, which are essential for correlating structure with function. kbibiopharma.com

Spectroscopic methods are powerful, non-destructive tools for analyzing the secondary structure of peptides in solution. researchgate.netnih.gov

Far-ultraviolet circular dichroism (Far-UV CD) spectroscopy is a rapid and widely used technique to study peptide and protein secondary structure. creative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone. nih.gov The resulting spectrum in the far-UV region (typically 190-250 nm) is sensitive to the peptide's conformation. creative-proteomics.comnih.gov

α-helical structures show characteristic negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm. wisc.edu

β-sheet structures typically display a single negative band around 215-220 nm and a positive band near 195 nm. wisc.edu

Random coil or unordered structures are characterized by a strong negative band near 200 nm. wisc.edu

Studies on the antimicrobial peptide GA-K4 have utilized far-UV CD to investigate its conformational properties in different environments, such as in the presence of lipid vesicles and micelles, revealing how membrane curvature influences its acquired secondary structure. researchgate.netnih.gov

Fourier-transform infrared (FTIR) spectroscopy is a complementary technique that measures the vibrational frequencies of chemical bonds. wisc.edu For peptides, the Amide I band (1600–1700 cm⁻¹) is particularly informative as it arises mainly from the C=O stretching vibrations of the peptide backbone and is sensitive to secondary structure. researchgate.netnih.gov Different secondary structures give rise to characteristic frequencies within this region, allowing for their identification and quantification. researchgate.net FTIR is especially useful for analyzing samples in various physical states, including solutions, films, and solids. nih.gov

Secondary StructureFar-UV CD Spectral Features (approx. nm)FTIR Amide I Band Position (approx. cm⁻¹)
α-Helix Negative at 222, Negative at 208, Positive at 1921650 - 1658
β-Sheet Negative at 215-220, Positive at 1951620 - 1640 (inter-chain H-bonds)
Turn Varies, often weak signals1660 - 1695
Random Coil Negative near 200, low ellipticity >210~1645

Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of peptides to lipid membranes and their ability to permeabilize them. vimta.comnih.gov These studies often utilize intrinsic fluorescence from amino acid residues like tryptophan or extrinsic fluorescent probes.

For the GA-K4 peptide, which contains tryptophan residues, fluorescence spectroscopy was used to monitor its interaction with model membranes. researchgate.netnih.gov A "blue-shift" in the tryptophan emission wavelength was observed upon binding to micelles and phospholipid bilayers, indicating the penetration of the peptide into the nonpolar, hydrophobic environment of the lipid core. researchgate.netnih.gov

Membrane permeabilization can be assessed using dye-leakage assays. uni-halle.de For example, the ability of the GA-K4 peptide to disrupt membranes was confirmed by its ability to induce leakage from Staphylococcus aureus bacterial cells. researchgate.netnih.gov Another common assay involves monitoring the fluorescence of potential-sensitive dyes like 3,3'-dipropylthiadicarbocyanine iodide (diSC3-5). researchgate.netmdpi.com An increase in fluorescence indicates depolarization of the cytoplasmic membrane, a direct consequence of peptide-induced permeabilization. mdpi.com

Analytical ultracentrifugation (AUC) is a first-principles-based method for characterizing the hydrodynamic and thermodynamic properties of macromolecules, including peptides, in solution. beckman.comrheniumbio.co.il It is a powerful tool for determining molecular weight, size, shape, and, crucially, the oligomeric state (e.g., monomer, dimer, tetramer) and aggregation state of a peptide. proteomics.com.audanaher.comcoriolis-pharma.com The technique subjects a sample to high centrifugal forces and monitors the sedimentation of the molecules in real-time. danaher.com

There are two primary types of AUC experiments:

Sedimentation Velocity (SV-AUC): This experiment measures the rate at which molecules move through the solvent under a strong centrifugal field. It provides information about the size and shape of the particles and can resolve different species in a mixture, such as monomers, oligomers, and aggregates. proteomics.com.aucoriolis-pharma.com

Sedimentation Equilibrium (SE-AUC): In this experiment, lower speeds are used until the processes of sedimentation and diffusion reach equilibrium. This allows for the direct and accurate determination of the solution-averaged molecular weight of the peptide, providing definitive information on its oligomeric state and self-association constants. rheniumbio.co.ilproteomics.com.au

AUC is particularly valuable because it analyzes peptides in their native state under biologically relevant solution conditions, without the need for matrices or labels that could alter their behavior. beckman.comcoriolis-pharma.com It is considered an essential orthogonal technique to confirm results from other methods like size-exclusion chromatography. coriolis-pharma.com For K4 peptides, AUC would be the definitive method to investigate whether they exist and function as monomers or if they self-assemble into higher-order oligomers, which can be critical to their mechanism of action. kbibiopharma.com

TechniquePrincipleKey Information Obtained
Sedimentation Velocity (SV-AUC) Measures the rate of particle movement in a high centrifugal field.Size distribution, shape, presence of oligomers and aggregates. proteomics.com.au
Sedimentation Equilibrium (SE-AUC) Measures particle distribution at equilibrium (sedimentation vs. diffusion).Absolute molecular weight, oligomeric state, thermodynamic association constants (Kd). rheniumbio.co.il

Dynamic Light Scattering (DLS) for Size Distribution and Complex Formation

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique extensively used for determining the size distribution of small particles and molecules in suspension. formulationbio.comhoriba.com This method is particularly valuable in the study of K4 peptides, especially when investigating their aggregation state and their formation of complexes with other molecules, such as nucleic acids or nanoparticles for delivery systems. nih.govresearchgate.netresearchgate.net

The principle of DLS is based on the Brownian motion of particles in a liquid. When a laser beam illuminates the sample, the particles scatter the light. Due to their random motion, the intensity of the scattered light fluctuates over time. DLS measures the rate of these intensity fluctuations and relates it to the diffusion coefficient of the particles. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter of the particles. formulationbio.comhoriba.com

In the context of K4 peptide research, DLS is instrumental in characterizing the size and homogeneity of nanoparticles formulated with the peptide. For instance, when K4 is conjugated to poly(lactic-co-glycolic acid) (PLGA) nanoparticles, DLS is employed to measure the hydrodynamic diameter of the resulting complexes. nih.gov Studies have shown that the conjugation of this compound can influence the size of the nanoparticles. For example, growth factor-entrapped PLGA nanoparticles had a mean particle size of approximately 416 nm, which was larger than the plain PLGA nanoparticles. nih.gov

Furthermore, DLS is a powerful tool for monitoring the formation of complexes between the positively charged K4 peptide and negatively charged molecules like nucleic acids. The electrostatic interactions can lead to the self-assembly of peptide-nucleic acid nanoparticles. researchgate.netmdpi.com DLS can track the size of these complexes as they form. For example, peptide-stabilized fluorescent gold nanoclusters (K4-AuNCs) have been shown to co-assemble with DNA or RNA, forming hybrid nanoparticles with sizes ranging from 30 to 80 nm. researchgate.net

Below is a data table summarizing the application of DLS in the analysis of K4 peptide-related complexes.

SampleDLS FindingReference
Growth factor-entrapped PLGA NPsThe mean particle size was determined to be 416 ± 6.9 nm. nih.gov
Plain PLGA NPsThe mean particle size was found to be 180 ± 2.7 nm. nih.gov
K4-AuNCs co-assembled with nucleic acidsFormed hybrid nanoparticles with a size range of 30 to 80 nm. researchgate.net
LLKKK18 peptide entrapped chitosan (B1678972) nanoparticlesThe hydrodynamic size was determined to be 180 ± 6.2 nm. researchgate.net

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a highly sensitive and label-free technique used to directly measure the heat changes that occur during biomolecular interactions. nih.govharvard.edu This method provides a complete thermodynamic profile of the binding event in a single experiment, including the binding affinity (KD), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. harvard.edunih.gov

In the study of K4 peptides and their derivatives, ITC is invaluable for quantifying the thermodynamics of their binding to target molecules, such as lipid membranes, which is often the initial step in their mechanism of action. nih.gov The experiment involves titrating a solution of the peptide into a sample cell containing the binding partner (e.g., lipid vesicles) and measuring the minute amounts of heat released or absorbed with each injection. nih.govharvard.edu

For example, ITC has been used to investigate the binding of a dermaseptin (B158304) derivative, K4-S4-(1-13), to model membranes. These studies revealed that N-terminal acylation of the peptide significantly enhanced its binding affinity to lipid bilayers. nih.gov The binding of the acylated peptide was found to be an entropy-driven process, a classic characteristic of the partitioning of a nonpolar molecule from an aqueous phase into a nonpolar environment. nih.gov

The thermodynamic parameters obtained from ITC offer deep insights into the nature of the forces driving the interaction. A favorable enthalpy change (negative ΔH) typically indicates hydrogen bonding or van der Waals interactions, while a favorable entropy change (positive ΔS) is often associated with the hydrophobic effect and increased conformational freedom. nih.gov

The following table presents thermodynamic data for the binding of a K4-S4 derivative to different lipid vesicles, as determined by ITC.

Interacting Molecules (Peptide + Lipid Vesicle)Binding Affinity (KD) (µM)Enthalpy Change (ΔH) (kcal/mol)Entropy Term (-TΔS) (kcal/mol)Stoichiometry (n)
GS14dK4 + POPG35 ± 8+8.7-20.2Not specified
GS14dK4 + POPS115 ± 13Not specifiedNot specifiedNot specified
GS14dK4 + POPC:POPG (3:1)77 ± 16Not specifiedNot specifiedNot specified
GS14dK4 + POPC:POPS (3:1)192 ± 26Not specifiedNot specifiedNot specified

Data adapted from ITC measurements of a gramicidin (B1672133) S analogue, GS14dK4, binding to large unilamellar vesicles (LUVs) at 25°C. embopress.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique used to obtain atomic-resolution information about the structure, dynamics, and interactions of molecules in solution. irbm.comresearchgate.net For peptides like K4, NMR is instrumental in determining their three-dimensional structure and understanding their conformational dynamics, both in their free state and when interacting with other molecules, such as membrane mimetics. nih.govnih.gov

NMR spectroscopy relies on the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and perturbing it with radiofrequency pulses, NMR can detect the signals from specific nuclei (commonly ¹H, ¹³C, and ¹⁵N). The analysis of these signals, through various one- and multi-dimensional experiments (e.g., COSY, TOCSY, NOESY, HSQC), allows for the determination of through-bond and through-space connectivities between atoms, which are then used to calculate the peptide's structure and assess its flexibility. mdpi.com

In the context of this compound, which has a putative α-helical C-terminal domain, NMR can confirm the presence and stability of this secondary structure. nih.govresearchgate.net For instance, studies on the dermaseptin derivative K4-S4-(1-13) in the presence of dodecylphosphocholine (B1670865) (DPC) micelles, a membrane-mimicking environment, used NMR to elucidate its three-dimensional structure. The results showed that N-acylation led to a significant molecular reorganization, which was hypothesized to facilitate membrane contact and disruption. nih.gov

Solid-state NMR (ssNMR) is a particularly useful variant of this technique for studying peptides embedded in lipid bilayers, providing information on their conformation, orientation, and depth of insertion. nih.govscirp.org This is crucial for understanding how cationic peptides like K4 overcome the energy barrier to insert into the hydrophobic core of the membrane. nih.gov

The following table summarizes the types of information that can be obtained for K4 peptides using NMR spectroscopy.

NMR ApplicationInformation ObtainedReference
3D Structure Determination in MicellesElucidation of the peptide's conformation (e.g., α-helix) in a membrane-mimicking environment. nih.gov
Conformational Dynamics AnalysisIdentification of flexible and rigid regions within the peptide sequence. irbm.comnih.gov
Peptide-Ligand Interaction MappingIdentification of the specific amino acid residues involved in binding to a target molecule. embopress.org
Structural Propensity AssessmentDetermination of the tendency of different parts of the peptide to adopt specific secondary structures. irbm.com
Solid-State NMR of Membrane-Bound PeptidesDetermination of the peptide's orientation, depth of insertion, and interactions with lipid molecules in a bilayer. nih.govscirp.org

Microscopic Techniques for Cellular and Subcellular Effects

Scanning Electron Microscopy (SEM) for Cell Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution, three-dimensional images of a sample's surface topography. researchgate.net In the investigation of this compound, SEM is a critical tool for visualizing the direct effects of the peptide on the morphology and integrity of bacterial cell surfaces. nih.govscrol.net

The methodology involves treating bacterial cells with this compound and then preparing them for SEM analysis. This preparation typically includes fixing the cells, dehydrating them, and coating them with a thin layer of a conductive material, such as gold. An electron beam is then scanned across the surface of the sample, and the detected secondary electrons are used to generate an image.

SEM studies have provided compelling visual evidence for the lytic mechanism of action of this compound. nih.govscrol.net When Escherichia coli cells were incubated with this compound, SEM micrographs revealed significant damage to the bacterial cell envelope. scrol.net In contrast to untreated control bacteria which appeared smooth and intact, the K4-treated cells showed roughened surfaces, the formation of blebs, and in some cases, complete lysis and fragmentation. scrol.net The images also showed that the treated bacteria were often covered by a thick coating, and numerous small spherical elements were observed in the surrounding environment, likely cellular debris resulting from the peptide's disruptive action. scrol.net

These morphological changes observed by SEM are consistent with the proposed mechanism of antimicrobial peptides, which involves interaction with and disruption of the bacterial cell membrane.

Bacterial StrainTreatmentObserved Morphological Changes by SEMReference
Escherichia coliUntreated (Control)Intact, smooth cell surface. scrol.net
Escherichia coliK4 peptide (100 mg/ml)Lysis of bacterial cells, formation of fragments, cells covered by a thick coating, presence of spherical elements around bacteria. scrol.net
Streptococcus sp.Sal K and Alb β peptide mixtureDramatic alteration of the bacterial cell surface. thaiscience.info
S. aureusSal K and Alb β peptide mixtureDramatic alteration of the bacterial cell surface. thaiscience.info

Transmission Electron Microscopy (TEM) for Internal Cellular Damage

Transmission Electron Microscopy (TEM) is a microscopy technique that provides ultra-high-resolution, two-dimensional images of the internal structure of a sample. dovepress.com Unlike SEM which visualizes the surface, TEM allows researchers to observe the subcellular effects and internal damage caused by agents like this compound. thaiscience.infomdpi.com

For TEM analysis, samples, such as bacteria treated with this compound, are fixed, dehydrated, and embedded in a resin. Ultra-thin sections of the embedded sample are then cut and placed on a grid. A beam of electrons is transmitted through the thin section, and the differential scattering of electrons is used to form an image, revealing the internal cellular architecture. thaiscience.infonih.gov

TEM has been instrumental in demonstrating that the action of antimicrobial peptides is not limited to the cell surface but extends to causing significant internal disruption. Studies using a mixture of peptides Sal K and Alb β, produced by Lactobacillus salivarius K4, on Streptococcus sp. and Staphylococcus aureus showed that the peptide mixture caused severe damage to the bacterial cell envelope, which was observable by TEM. thaiscience.info The images revealed alterations in the cell membrane and potential leakage of cytoplasmic contents, confirming that the peptides compromise the physical barrier of the cell. thaiscience.info

In studies of other antimicrobial peptides, TEM has shown that treatment can lead to the disruption of the bacterial membrane and the leakage of intracellular contents. mdpi.com This direct visualization of internal damage provides crucial evidence for the membranolytic mechanism of action of these peptides.

Bacterial StrainTreatmentObserved Internal Cellular Damage by TEMReference
Streptococcus sp.Sal K and Alb β peptide mixtureDamage to the bacterial cell envelope. thaiscience.info
S. aureusSal K and Alb β peptide mixtureDamage to the bacterial cell envelope. thaiscience.info
Unspecified BacteriaAntimicrobial peptideDamaged and disrupted bacterial membrane. mdpi.com

Fluorescence Microscopy for Localization and Interactions

Fluorescence microscopy is a widely used technique that allows for the visualization of the distribution and dynamics of specific molecules within cells. nih.gov This is typically achieved by labeling the molecule of interest with a fluorescent probe (fluorophore). In the study of K4 peptides, fluorescence microscopy is employed to track the peptide's localization on or within cells and to study its interactions with cellular components or other labeled molecules. nih.govkyoto-u.ac.jprsc.org

The basic principle involves exciting the fluorophore-conjugated peptide with light of a specific wavelength and detecting the longer-wavelength light emitted by the fluorophore. This allows for the precise localization of the peptide against a dark background.

A common application is to use a fluorescently labeled K4 peptide to visualize its binding to cell surfaces. nih.gov For example, a K4 peptide probe conjugated with a fluorophore can be used to label a specific tag (like the E3 tag) expressed on the surface of a cell. kyoto-u.ac.jprsc.org This interaction is highly specific and allows for the imaging of the tagged protein's distribution and trafficking. The strength of the interaction can be modulated; for instance, the E3/K4 coiled-coil interaction is very stable (KD ≈ 6 nM), making it suitable for long-term observation. rsc.org

Fluorescence microscopy can also be used to investigate the consequences of peptide binding, such as changes in membrane potential or integrity. Furthermore, co-localization studies, where the peptide and a specific cellular organelle are labeled with different colored fluorophores, can reveal the subcellular targets of the peptide. For instance, peptide-stabilized gold nanoclusters (K4-AuNCs) have been used for specific in vivo nucleic acid staining, demonstrating their ability to function as an intracellular probe. researchgate.net

ApplicationMethodFindingReference
Labeling of cell surface receptorsAn E3-tagged receptor is incubated with a TMR-conjugated K4 peptide probe.The K4 probe specifically binds to the E3 tag, allowing for the visualization of the receptor on the cell surface. The interaction is stable for long-term imaging. rsc.org
Investigating receptor oligomerizationE3-tagged receptors are stained with a mixture of differently colored fluorophore-modified K4 peptides.Co-localization of different fluorescence signals can indicate that the receptors form oligomers. rsc.org
Intracellular nucleic acid stainingK4-AuNCs, which are fluorescent, are used to co-assemble with intracellular nucleic acids.K4-AuNCs serve as an effective fluorescent probe for staining nucleic acids within cells. researchgate.net
Cell-surface recruitment of peptide-constructsTMR-K4-PEGn-EpN18 peptides are recruited to the surface of cells expressing the E3 tag.The E3/K4 tethering mechanism effectively recruits the peptide construct to the cell membrane. researchgate.net

Computational and In Silico Approaches

Computational and in silico methods are indispensable tools for dissecting the multifaceted interactions and predicting the biological activities of peptides like K4. These approaches offer a cost-effective and high-throughput means to generate hypotheses and guide experimental design.

Molecular Dynamics (MD) Simulations of Peptide-Membrane and Peptide-Protein Interactions

Molecular dynamics (MD) simulations provide atomic-level insights into the dynamic behavior of K4 peptides with biological membranes and proteins. nih.govkcl.ac.uk These simulations can model the intricate processes of peptide folding, membrane insertion, and interaction with specific lipid or protein components, which are often difficult to capture experimentally. nih.govkcl.ac.uknjit.edunih.gov

All-atom and coarse-grained MD simulations are employed to study peptide-membrane interactions. njit.edunih.gov All-atom simulations offer high-resolution details of interactions, while coarse-grained models allow for the observation of larger-scale phenomena over longer timescales, such as membrane deformation and pore formation. kcl.ac.uknih.gov For instance, simulations can reveal how this compound, which may be unstructured in an aqueous solution, adopts a more defined secondary structure, such as an α-helix, upon interacting with a membrane-mimicking environment. researchgate.net This conformational change is often crucial for its biological activity. researchgate.net

Simulations can elucidate the preferred orientation and depth of peptide insertion into lipid bilayers. nih.gov They can show non-polar side chains of the peptide burying into the hydrophobic core of the membrane, while charged residues remain exposed to the solvent. njit.edu The net charge of the peptide significantly influences its binding frequency to lipid bilayers, with positively charged peptides generally showing more frequent binding. njit.edu

In the context of peptide-protein interactions, MD simulations are used to model the binding of peptides to their target proteins, which is often challenging due to the high flexibility of peptides. nih.govnih.govfrontiersin.org Techniques like Gaussian accelerated molecular dynamics (GaMD) have been developed to enhance the sampling of peptide binding and unbinding events, providing a more comprehensive understanding of the interaction dynamics. biorxiv.org These simulations can help in understanding the recognition of specific histone modifications by protein domains, such as the interaction of H3K4me0 (histone H3 unmodified at lysine (B10760008) 4) with PHD fingers. nih.gov By calculating binding free energies, these computational methods can predict the stability of peptide-protein complexes and identify key residues involved in the interaction. nih.govfrontiersin.org

Computational Prediction of Structure, Properties, and Activity

A variety of computational tools and servers are available to predict the physicochemical properties, structure, and potential activity of peptides like K4 from their amino acid sequence. transresurology.comfrontiersin.org These predictions are crucial for the initial screening and design of novel peptide candidates.

Structural Prediction: The three-dimensional structure of peptides can be predicted using servers like PepFold. mdpi.com These tools model the peptide's conformation in different environments, such as in aqueous solution or in the presence of a membrane. mdpi.comnih.gov Understanding the secondary structure, whether it's a random coil, α-helix, or β-sheet, is critical as it often correlates with the peptide's mechanism of action. nih.govresearchgate.netresearchgate.net For example, many antimicrobial peptides adopt an α-helical conformation to exert their function. researchgate.net

Activity Prediction: Specific computational models have been developed to predict various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. frontiersin.orgoup.comnih.gov These tools often use machine learning algorithms trained on large datasets of known active and inactive peptides. frontiersin.orgoup.com They analyze sequence features to predict the likelihood of a peptide exhibiting a particular bioactivity. frontiersin.orgnih.gov For instance, AI-based screening can identify peptides with antimicrobial potential and limited hemolytic activity. reading.ac.uk

The table below summarizes some key physicochemical properties of a K4 peptide as predicted by in silico analysis. transresurology.comtransresurology.com

PropertyPredicted ValueSignificance
Molecular FormulaC61H113N17O13Provides the elemental composition of the peptide.
Average Mass1316.66 DaIndicates the mass of the peptide molecule.
Net Charge+5Suggests a strong interaction with negatively charged bacterial membranes.
HydrophobicityHighContributes to the peptide's ability to insert into lipid membranes.

Bioinformatic Tools for Peptide Design and Analysis

Bioinformatics provides a powerful suite of tools for the rational design and analysis of peptides, enabling the optimization of their properties for specific applications. jpt.comgenscript.comnih.govnih.gov These tools leverage existing databases and predictive algorithms to guide the modification of peptide sequences.

Sequence-based design approaches often involve identifying functional motifs within known peptides and then creating variations to enhance activity or specificity. nih.gov This can include creating overlapping peptide libraries, performing alanine (B10760859) scanning to identify key residues, or generating truncation libraries to determine the minimal active sequence. jpt.comgenscript.com

Databases of antimicrobial peptides (AMPs) are valuable resources for identifying patterns and conserved motifs that can be used to design new peptides. nih.gov By analyzing the properties of thousands of known AMPs, researchers can identify common features, such as net positive charge and hydrophobicity, that are associated with antimicrobial activity. nih.gov

Computational tools can also predict the manufacturability and solubility of designed peptides, which are critical considerations for their practical application. jpt.com Algorithms like PepSelector can rank peptide sequences based on their predicted ease of synthesis and potential for successful purification and reconstitution. jpt.com

Cellular Assays for Mechanistic Investigations (Non-Human/In Vitro)

In vitro cellular assays are fundamental for validating the predicted activities of K4 peptides and for elucidating their mechanisms of action at a cellular level. These assays are performed on cultured cell lines and provide crucial data on how the peptide interacts with and affects cells.

Membrane Potential and Permeability Assays

A primary mechanism of action for many antimicrobial and cell-penetrating peptides is the disruption of the cell membrane. Assays that measure changes in membrane potential and permeability are therefore essential for characterizing the activity of K4 peptides. researchgate.netmdpi.com

Membrane Depolarization: The dissipation of the cell membrane potential is a key indicator of membrane disruption. reading.ac.ukiiitd.edu.in This can be measured using voltage-sensitive fluorescent dyes like DiSC3(5). reading.ac.uk An increase in fluorescence intensity upon addition of the peptide indicates that it is causing membrane depolarization. reading.ac.uk

Membrane Permeabilization: The ability of a peptide to create pores in or otherwise disrupt the integrity of the cell membrane can be assessed by measuring the leakage of intracellular components or the uptake of dyes that are normally excluded from the cell. nih.govresearchgate.net For example, the release of β-galactosidase from bacterial cells can be monitored to quantify membrane damage. researchgate.net The uptake of fluorescent dyes like propidium (B1200493) iodide is another common method to assess membrane permeabilization. nih.gov

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput screening tool used to evaluate the permeability of a compound across an artificial membrane, which can be adapted to model bacterial membranes. gardp.org

These assays have shown that peptides like K4 can induce leakage of cytoplasmic contents in bacterial cells, confirming their membrane-active nature. researchgate.net The degree of membrane permeabilization is often concentration-dependent. nih.gov

Cellular Response Assays (e.g., nitric oxide production in macrophages)

Beyond direct membrane disruption, peptides can also modulate cellular signaling pathways and elicit specific cellular responses. transresurology.com A key example is the induction of nitric oxide (NO) production in immune cells like macrophages. transresurology.comtransresurology.com

Nitric oxide is a critical signaling molecule in the immune system, involved in both inflammatory responses and pathogen killing. mdpi.complos.org The production of NO by macrophages can be measured using the Griess assay, which detects the presence of nitrite, a stable breakdown product of NO, in the cell culture supernatant. transresurology.complos.orgimrpress.com

Studies have shown that K4 peptides can induce nitric oxide production in murine macrophage cell lines, such as J774, in a concentration-dependent manner. transresurology.comtransresurology.com This suggests that this compound may play a role in modulating the immune response, potentially enhancing the bacterial killing mechanism of macrophages. transresurology.comtransresurology.com

The table below presents findings from a study investigating the effect of a K4 peptide on nitric oxide production in the J774 macrophage cell line. transresurology.comtransresurology.com

K4 Peptide Concentration (µg/ml)Nitric Oxide Production (µM)
6.325.9873

This induction of nitric oxide production highlights a potential immunomodulatory function of this compound, in addition to its direct antimicrobial activities. transresurology.comtransresurology.com

Cell-Penetrating Peptide Uptake and Internalization Studies

The cellular uptake and internalization of cell-penetrating peptides (CPPs) like this compound are complex processes that are fundamental to their function as delivery vectors. The primary barrier for the intracellular delivery of therapeutic cargo is the cell membrane. mdpi.com The mechanisms by which CPPs traverse this barrier are broadly categorized into two main pathways: direct translocation and endocytosis. beilstein-journals.orgmdpi.com Endocytosis is an energy-dependent process involving the formation of vesicles and includes pathways such as macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis. mdpi.commdpi.com Direct translocation, on the other hand, is thought to be an energy-independent mechanism where the peptide moves directly across the lipid bilayer, potentially through the formation of transient pores or by destabilizing the membrane. beilstein-journals.orgmdpi.com

The initial step for the uptake of many cationic CPPs is the electrostatic interaction between the positively charged amino acids of the peptide and the negatively charged glycosaminoglycans, such as heparan sulfate (B86663) proteoglycans, on the cell surface. mdpi.com The specific pathway utilized by a CPP can be influenced by several factors, including the peptide's concentration, the nature of its cargo, and the specific cell line being studied. beilstein-journals.orgnih.gov For arginine-rich CPPs, macropinocytosis is often a key mechanism of entry. researchgate.net

Investigations into this compound and its analogues employ a variety of biophysical and cell-based methodologies to elucidate these internalization pathways. These studies are crucial for understanding how to optimize these peptides for efficient intracellular delivery.

Detailed Research Findings

Research on this compound and its variants has utilized several key methodologies to probe their interaction with and entry into cells.

Fluorescence Spectroscopy and Circular Dichroism (CD)

Studies on the antimicrobial and anticancer K4 variant, GA-K4 (FLKWLFKWAKK), have used fluorescence spectroscopy and far-UV circular dichroism to investigate its structural changes upon interacting with model membranes. researchgate.netnih.gov

Conformational Changes : Far-UV CD spectroscopy revealed that the conformation of the GA-K4 peptide is influenced by the curvature of the membrane, showing different structures in large unilamellar vesicles (LUVs) versus micellar environments. researchgate.netnih.gov

Membrane Penetration : The intrinsic fluorescence of tryptophan residues within the GA-K4 sequence was used as a probe. A blue-shift in the tryptophan emission wavelength was observed when the peptide was in the presence of micelles and phospholipid bilayers. researchgate.netnih.gov This shift is indicative of the tryptophan residues moving into a more nonpolar environment, confirming the penetration of the peptide into the model membranes. researchgate.netnih.gov

Membrane Leakage : Leakage experiments demonstrated that GA-K4 induces leakage from the cytoplasmic membrane of Staphylococcus aureus, supporting its membrane-active nature. researchgate.netnih.gov The proposed mechanism for this interaction is the formation of a toroidal pore. nih.gov

Flow Cytometry

Flow cytometry provides a quantitative method to analyze the binding and internalization of fluorescently labeled peptides on a large cell population.

Quantitative Analysis of Binding : In studies involving the chemokine receptor CXCR4, a fluorescein-labeled K4 peptide (FL-K4) was used to quantify the number of receptors on the cell surface. niph.go.jp E3-CXCR4 CHO cells were incubated with 100 nM FL-K4, and the intensity of cell staining was analyzed by flow cytometry. niph.go.jp The binding was shown to be specific, as it could be inhibited by an unlabeled K4-peptide. niph.go.jp

Quantification of Receptor Internalization : Flow cytometry was also used to measure the internalization of the CXCR4 receptor upon stimulation by various antagonists. niph.go.jp After treating the cells with an antagonist, they were labeled with FL-K4 at a low temperature (0°C) to measure the remaining surface-exposed receptors. niph.go.jp This allowed for a quantitative comparison of how different compounds induce receptor internalization. niph.go.jp

Confocal Microscopy

Confocal microscopy allows for the direct visualization of the peptide's localization within the cell, providing spatial information about the uptake process.

Visualization of Internalization : The internalization of CXCR4 was visualized using an ATTO488-labeled K4 peptide (ATTO488-K4). niph.go.jp E3-CXCR4 CHO cells were first labeled with 100 nM ATTO488-K4 and then treated with an antagonist, showing the translocation of the receptor-peptide complex into the cell. niph.go.jp

Cell-Surface Recruitment : In another study, a tetramethylrhodamine (B1193902) (TMR)-labeled K4 construct (TMR-K4-PEGn-EpN18) was used to demonstrate cell-surface recruitment. researchgate.net Confocal images showed the localization of the fluorescent peptide on the cell membrane of E3-expressing cells. researchgate.net The integrity of the cell membrane during this process was confirmed by the absence of nuclear staining with SYTOX Blue dye. researchgate.net

Table 1: Methodologies for Investigating K4 Peptide Uptake

MethodologyK4 Peptide VariantCell/Model SystemKey FindingsReference(s)
Fluorescence Spectroscopy GA-K4 (FLKWLFKWAKK)Micelles, Phospholipid BilayersA blue-shift in tryptophan fluorescence indicated peptide penetration into the membrane's nonpolar environment. researchgate.net, nih.gov
Far-UV Circular Dichroism GA-K4 (FLKWLFKWAKK)Large Unilamellar Vesicles (LUVs)The peptide's secondary structure is influenced by membrane curvature. researchgate.net, nih.gov
Flow Cytometry FL-K4 (Fluorescein-K4)E3-CXCR4 CHO cellsQuantified cell-surface binding and antagonist-induced internalization of the CXCR4 receptor. niph.go.jp
Confocal Microscopy ATTO488-K4, TMR-K4-PEGn-EpN18E3-CXCR4 CHO cells, E3-expressing cellsVisualized the internalization of the peptide-receptor complex and the recruitment of the peptide to the cell surface without compromising membrane integrity. researchgate.net, niph.go.jp
Membrane Leakage Assay GA-K4 (FLKWLFKWAKK)Staphylococcus aureusConfirmed that the peptide induces leakage of the cytoplasmic membrane, suggesting a pore-formation mechanism. researchgate.net, nih.gov

Future Research Directions and Emerging Avenues for K4 Peptides

Unresolved Questions in K4 Peptide Mechanisms of Action

Despite the growing body of research, several questions regarding the precise mechanisms of action of K4 peptides remain unanswered, representing critical areas for future investigation.

A primary area of uncertainty lies in the detailed molecular interactions that govern its various biological effects. While it is understood that the cationic nature of K4 peptides facilitates interaction with negatively charged bacterial membranes, the exact sequence of events leading to membrane disruption and cell death is not fully resolved. transresurology.comnih.gov The contribution of specific residues to membrane binding, insertion, and pore formation requires further clarification. For instance, the GA-K4 peptide is known to be membrane-active, with its activity influenced by membrane curvature and lipid composition, suggesting a toroidal pore formation mechanism that warrants deeper investigation. nih.gov

Furthermore, the mechanisms behind the selective toxicity of K4 peptides towards microbial cells over mammalian cells are not completely understood. While some studies show low hemolytic activity, others report significant hemolysis at higher concentrations, indicating a complex interplay of factors that determine its cytotoxic profile. transresurology.comtransresurology.com Understanding the thermodynamic and kinetic parameters that dictate these interactions is crucial for designing safer and more effective K4 peptide-based therapeutics. nih.gov

The intracellular fate and targets of K4 peptides, particularly in their role as cell-penetrating peptides (CPPs), also present a significant knowledge gap. nih.govresearchgate.net While they can translocate across cell membranes, the precise pathways of internalization (e.g., direct penetration versus endocytosis) and their subsequent interactions with intracellular components are not well-defined. nih.govgoettingen-research-online.de Elucidating these pathways is essential for optimizing their use as delivery vectors for therapeutic cargo.

Finally, the immunomodulatory roles of K4 peptides are an emerging area of interest with many open questions. Studies have shown that K4 peptides can stimulate nitric oxide production in macrophages, suggesting a role in enhancing innate immunity. transresurology.comtransresurology.com However, the detailed signaling pathways and the full spectrum of their interactions with the immune system remain to be explored. transresurology.com

Novel Design Strategies for K4 Peptide Analogues with Enhanced Specificity or Modulated Functionality

To overcome the limitations of natural peptides and to enhance their therapeutic potential, researchers are actively exploring novel design strategies for K4 peptide analogues. These strategies aim to improve specificity, increase potency, and modulate their functional properties.

One prominent approach involves the rational design of analogues with altered amino acid sequences to enhance their antimicrobial and anticancer activities. For example, the substitution of specific amino acids with positively charged residues like lysine (B10760008) has been shown to increase the net positive charge and amphipathicity of the peptide, leading to enhanced potency against various microorganisms and cancer cell lines. nih.gov The design of t-DPH1-K4, an analogue of a frog skin-derived peptide, exemplifies this strategy, where the introduction of lysine residues resulted in stronger antimicrobial effects. nih.gov

Another strategy focuses on modifying the peptide's hydrophobicity to improve its interaction with cell membranes. The introduction of hydrophobic residues, such as tryptophan, can enhance the peptide's ability to penetrate lipid bilayers. nih.govpnas.org The design of short, center-symmetric peptides with tryptophan motifs has been shown to result in broad-spectrum antibacterial activity. pnas.org

Furthermore, the development of cyclic peptide analogues is a promising avenue for improving stability and constraining the peptide into a bioactive conformation. Molecular dynamics simulations can be employed to analyze the secondary structure of parent peptides and guide the design of new cyclic analogues with optimized hydrophilic and hydrophobic interactions, leading to enhanced antibacterial activity. mdpi.com

The creation of peptide-based nanostructures is also an emerging area. Self-assembling peptides, including those with K4 motifs, can form nanostructured micelles with potent antibiotic and antibiofilm activity. pnas.org These strategies offer the potential to develop novel therapeutic agents with improved efficacy against multidrug-resistant pathogens.

Integration of K4 Peptides into Advanced Research Platforms (e.g., Biosensors, Targeted Probes)

The unique properties of K4 peptides, particularly their ability to bind to specific biological targets, make them attractive candidates for integration into advanced research platforms such as biosensors and targeted probes.

In the realm of biosensors, peptides are increasingly being used as biorecognition elements due to their stability, selectivity, and ease of synthesis. mdpi.com K4 peptides, with their affinity for bacterial cell membranes, can be immobilized on electrode surfaces to create electrochemical biosensors for the detection of whole bacteria. nih.govbiorxiv.org This approach offers a label-free and sensitive method for pathogen detection. biorxiv.org The interaction between the peptide-functionalized sensor and the target bacteria can be measured through techniques like electrochemical impedance spectroscopy (EIS). biorxiv.org

Furthermore, K4 peptides can be fluorescently labeled to serve as probes for studying membrane interactions and cellular uptake processes. goettingen-research-online.de By conjugating K4 peptides with fluorescent moieties like gold nanoclusters (AuNCs), researchers can create probes to visualize and track their co-assembly with other biomolecules, such as DNA and RNA. researchgate.net These peptide-AuNC probes can also be designed to be sensitive to specific enzymes, allowing for the development of "smart" probes that are activated in the presence of disease-related biomarkers. nih.gov

The cell-penetrating ability of K4 peptides also makes them valuable as targeting ligands for the delivery of imaging agents to specific cells or tissues. nih.gov By coupling K4 peptides to imaging modalities such as radionuclides or near-infrared (NIR) dyes, targeted imaging probes can be developed for in vivo applications, enabling more accurate and specific disease diagnosis. nih.gov The design of such probes often involves sophisticated bioconjugation techniques to link the targeting peptide with the imaging label. nih.gov

Exploration of K4 Peptide Roles in Complex Biological Systems (Beyond Direct Mechanistic Targets)

Beyond their direct antimicrobial and cell-penetrating activities, future research is poised to explore the broader roles of K4 peptides within complex biological systems. This includes their interactions with host-pathogen systems, their potential as modulators of cellular signaling pathways, and their involvement in intricate biological processes like membrane fusion.

The immunomodulatory effects of K4 peptides represent a significant area for future exploration. As previously mentioned, K4 peptides can stimulate nitric oxide production, suggesting a role in modulating the innate immune response. transresurology.comtransresurology.com Future studies will likely delve deeper into the specific immune pathways affected by K4 peptides and their potential to act as adjuvants or immunotherapeutics. transresurology.com Understanding these interactions is crucial for developing therapies that not only directly target pathogens but also harness the host's own defense mechanisms.

The ability of K4 peptides to interact with and perturb cell membranes suggests they may play a role in more complex cellular processes. For instance, engineered K4 peptides have been used in conjunction with complementary E4 peptides to induce membrane fusion between liposomes, mimicking natural SNARE-mediated fusion events. goettingen-research-online.de This opens up possibilities for using K4/E4 peptide pairs as a platform for controlled drug delivery and for studying the fundamental mechanisms of membrane fusion. goettingen-research-online.deresearchgate.net

Furthermore, the interaction of K4 peptides with specific protein complexes is another avenue for investigation. For example, the WDR5 protein, a core component of the MLL1 complex involved in histone methylation, recognizes the histone H3 tail. nih.gov While not a direct interaction with a "K4 peptide" in the antimicrobial sense, this highlights how lysine-containing sequences (like K4 of histone H3) are specifically recognized and presented by protein modules, influencing critical cellular processes like gene transcription. nih.gov Exploring if antimicrobial K4 peptides have off-target interactions with such protein complexes could reveal novel biological functions and potential side effects.

Q & A

Q. What are the critical considerations in designing experiments involving the K4 peptide to ensure reproducibility?

Reproducibility hinges on rigorous experimental design. Key steps include:

  • Standardizing synthesis protocols (e.g., solid-phase peptide synthesis) with documented purity thresholds (≥95% via HPLC) and analytical validation (mass spectrometry for sequence confirmation) .
  • Implementing controls for biological assays (e.g., negative/positive controls for cytotoxicity or binding affinity studies) .
  • Reporting detailed environmental conditions (e.g., pH, temperature) that may affect peptide stability .

Q. How should researchers characterize the purity and structural integrity of this compound in preclinical studies?

Methodological characterization involves:

  • Chromatography : Reverse-phase HPLC to assess purity and identify contaminants (e.g., truncated sequences or oxidation byproducts) .
  • Spectroscopy : Circular dichroism (CD) to confirm secondary structure (e.g., α-helix or β-sheet conformation) under physiological conditions .
  • Mass spectrometry (MS) : To verify molecular weight and post-translational modifications .

Q. What statistical methods are appropriate for analyzing dose-response relationships in K4 peptide studies?

  • Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values .
  • Validate data with ANOVA for multi-group comparisons and report confidence intervals to quantify uncertainty .

Advanced Research Questions

Q. How can researchers address inconsistencies in biological activity data observed across different batches of this compound?

Batch-to-batch variability is common in peptide synthesis. Mitigation strategies include:

  • Enhanced quality control : Request peptide content analysis, residual solvent quantification (e.g., TFA removal <1%), and solubility profiling to standardize bioassay conditions .
  • Normalization : Adjust peptide concentrations based on batch-specific purity data to ensure consistent molarity in experiments .
  • Cross-validation : Compare results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

Q. What methodological approaches are recommended for integrating computational modeling with experimental validation in K4 peptide research?

  • Molecular docking : Predict binding interfaces between K4 and target receptors (e.g., heparin sulfate proteoglycans) using tools like AutoDock Vina .
  • Molecular dynamics (MD) simulations : Assess conformational stability over nanosecond timescales to identify critical residues for functional studies .
  • Validation : Correlate computational predictions with experimental mutagenesis or SPR binding assays .

Q. How should conflicting results in K4 peptide mechanism-of-action studies be resolved?

Contradictions often arise from assay-specific conditions or model systems. Steps to resolve discrepancies:

  • Protocol harmonization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
  • Meta-analysis : Systematically review published data to identify trends or contextual factors (e.g., tissue-specific effects) .
  • Collaborative replication : Partner with independent labs to validate findings .

Q. What ethical and regulatory considerations apply to in vivo studies of this compound?

  • Ethical compliance : Adhere to institutional animal care guidelines (e.g., 3Rs principles) and disclose potential conflicts of interest in publications .
  • Regulatory alignment : For translational studies, follow FDA guidance on peptide-based therapeutics, including stability testing and impurity profiling .

Methodological Resources

  • Data collection : Use structured templates (e.g., electronic lab notebooks) to ensure traceability .
  • Peer review : Submit detailed experimental protocols to repositories like protocols.io for transparency .
  • Interdisciplinary collaboration : Engage biostatisticians early in study design to optimize power analysis and sampling strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.